molecular formula C10H11N3 B3053422 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE CAS No. 53661-19-1

3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

Número de catálogo: B3053422
Número CAS: 53661-19-1
Peso molecular: 173.21 g/mol
Clave InChI: KBLVALNQDHHHHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile ( 53661-19-1) is a heterocyclic organic compound with the molecular formula C 10 H 11 N 3 and a molecular weight of 173.21 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex tetrahydroisoquinoline derivatives . The tetrahydroisoquinoline core is a privileged structure in drug discovery, known for its presence in compounds with a range of biological activities. In research settings, this aminocarbonitrile derivative is valued for its potential as a precursor or intermediate. Tetrahydroisoquinoline-based compounds have been extensively investigated for their anti-thrombotic and anti-platelet aggregation properties . These potential activities are often linked to mechanisms such as the modulation of thromboxane A2 (TXA2) and prostaglandin H2 receptor systems . Researchers utilize this chemical scaffold to develop and study novel therapeutic agents. Please note that this product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. The acute oral toxicity (LD 50 ) in mouse models has been reported at 500 mg/kg . Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment. For specific storage conditions, please consult the product packaging or direct inquiries to our technical support team.

Propiedades

IUPAC Name

3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-5-9-8-4-2-1-3-7(8)6-13-10(9)12/h6H,1-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLVALNQDHHHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=NC=C2C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201898
Record name 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53661-19-1
Record name 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53661-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053661191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC252082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a comprehensive exploration of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in public literature, this document provides a robust predictive analysis of its chemical and physical properties, a plausible synthetic route, and an overview of its potential applications based on the well-established chemistry of the tetrahydroisoquinoline scaffold and the versatile aminonitrile functional group.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] This scaffold imparts a three-dimensional architecture that is highly valuable for specific interactions with biological targets, leading to a broad spectrum of physiological activities.[3] Derivatives of tetrahydroisoquinoline have shown promise as antitumor, anti-inflammatory, neuroprotective, and phosphodiesterase 4 (PDE4) inhibitor agents.[4][5] The introduction of an aminonitrile functionality at the 3 and 4-positions of the 5,6,7,8-tetrahydroisoquinoline core is anticipated to confer unique reactivity and open new avenues for the synthesis of novel therapeutic agents.

Predicted Physicochemical Properties

The physicochemical properties of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile are predicted based on the known properties of the 5,6,7,8-tetrahydroisoquinoline core and the influence of the amino and nitrile substituents.

Table 1: Predicted Physicochemical Data
PropertyPredicted ValueCitation for Analogous Data
Molecular Formula C₁₀H₁₁N₃-
Molecular Weight 185.22 g/mol -
Appearance Predicted to be a solid at room temperature[6]
Boiling Point > 250 °C (decomposes)[6]
Melting Point Estimated in the range of 150-200 °C-
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.-
pKa The amino group is expected to have a pKa in the range of 4-6, typical for an aromatic amine.-

Proposed Synthesis Pathway: An Intramolecular Thorpe-Ziegler Approach

A plausible and efficient method for the synthesis of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is through an intramolecular Thorpe-Ziegler reaction.[7][8] This reaction involves the base-catalyzed cyclization of a dinitrile to form an enaminonitrile.[9][10] The proposed synthetic workflow is outlined below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Introduction of the Second Nitrile Group cluster_2 Step 3: Intramolecular Thorpe-Ziegler Cyclization A 5,6,7,8-Tetrahydroisoquinoline C 4-Bromo-5,6,7,8-tetrahydroisoquinoline A->C Bromination B N-Bromosuccinimide (NBS) B->C E 4-Cyano-5,6,7,8-tetrahydroisoquinoline C->E Cyanation D Copper(I) Cyanide D->E H 3,4-Dicyano-5,6,7,8-tetrahydroisoquinoline E->H Cyanation at C3 F Strong Base (e.g., LDA) F->H G Cyanogen Iodide G->H J 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile H->J Cyclization I Base (e.g., NaH) I->J

Caption: Proposed synthetic pathway for 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Experimental Protocol: A Hypothetical Approach

Step 1 & 2: Synthesis of 3,4-Dicyano-5,6,7,8-tetrahydroisoquinoline (Precursor)

  • Bromination: To a solution of 5,6,7,8-tetrahydroisoquinoline in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically initiated with a radical initiator like AIBN and monitored by TLC.

  • Cyanation: The resulting 4-bromo-5,6,7,8-tetrahydroisoquinoline is then subjected to a Rosenmund-von Braun reaction with copper(I) cyanide in a high-boiling polar solvent like DMF or NMP at elevated temperatures to yield 4-cyano-5,6,7,8-tetrahydroisoquinoline.

  • Second Cyanation: The 4-cyano-5,6,7,8-tetrahydroisoquinoline is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to deprotonate the 3-position, followed by quenching with an electrophilic cyanide source like cyanogen iodide to introduce the second nitrile group.

Step 3: Intramolecular Thorpe-Ziegler Cyclization

  • Cyclization: The 3,4-dicyano-5,6,7,8-tetrahydroisoquinoline precursor is dissolved in an aprotic solvent like THF or DMF.

  • A strong base, such as sodium hydride (NaH), is added portion-wise at room temperature.[7]

  • The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched with a proton source (e.g., water or a mild acid).

  • The product, 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, is then isolated and purified, typically by column chromatography.

Chemical Reactivity and Spectral Analysis

The chemical reactivity of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is governed by the interplay of the amino and nitrile groups.[11]

Reactivity cluster_0 Key Reactivity Sites mol 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile amino Amino Group (Nucleophilic) mol->amino Acylation, Alkylation nitrile Nitrile Group (Electrophilic) mol->nitrile Hydrolysis, Reduction alpha_C Alpha-Carbon (Acidic Proton) mol->alpha_C Deprotonation

Caption: Key reactivity sites of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

  • Amino Group: The exocyclic amino group is nucleophilic and can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of Schiff bases.[12]

  • Nitrile Group: The nitrile group is electrophilic and can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[12]

  • Enamine-like System: The molecule possesses an enamine-like system, making the C4-C4a double bond susceptible to electrophilic attack.

Predicted Spectral Data
  • ¹H NMR: The spectrum is expected to show signals for the aliphatic protons of the tetrahydroisoquinoline core, aromatic protons, and a broad singlet for the NH₂ protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

  • ¹³C NMR: The spectrum will display signals for the aliphatic and aromatic carbons, with the carbon of the nitrile group appearing in the characteristic region around 115-125 ppm.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2210-2260 cm⁻¹), and C=C stretching of the aromatic ring.[1]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of HCN and cleavage of the tetrahydroisoquinoline ring.

Potential Applications in Drug Discovery

The 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile scaffold is a promising starting point for the development of novel therapeutic agents. The diverse biological activities of tetrahydroisoquinoline derivatives suggest several potential applications.[2][13]

Applications center 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile app1 Anticancer Agents center->app1 app2 Neuroprotective Agents center->app2 app3 PDE4 Inhibitors center->app3 app4 Antimicrobial Agents center->app4

Caption: Potential therapeutic applications of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile derivatives.

  • Anticancer Agents: Many tetrahydroisoquinoline derivatives have demonstrated potent anticancer activity.[14] The aminonitrile functionality can be further modified to introduce pharmacophores known to interact with cancer-related targets.

  • Neurodegenerative Diseases: The tetrahydroisoquinoline core is present in molecules that modulate neurological pathways, suggesting potential for the development of treatments for diseases like Parkinson's and Alzheimer's.[3]

  • Inflammatory Diseases: As analogs of known PDE4 inhibitors, derivatives of this compound could be explored for the treatment of inflammatory conditions such as psoriasis and chronic obstructive pulmonary disease (COPD).[4]

  • Antimicrobial Agents: The unique electronic and structural features of this scaffold could be leveraged to design novel antibacterial and antifungal agents.[13]

Conclusion

3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile represents a fascinating and underexplored heterocyclic system with significant potential in medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical and physical properties, a plausible synthetic strategy, and potential therapeutic applications. The versatile reactivity of the aminonitrile group, coupled with the privileged nature of the tetrahydroisoquinoline scaffold, makes this compound a valuable building block for the synthesis of novel and biologically active molecules. Further experimental investigation is warranted to validate these predictions and fully unlock the therapeutic potential of this promising compound.

References

  • Gewald, K. (1961). The Gewald reaction. Angewandte Chemie, 73(1), 114.
  • BenchChem. (2025). The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis. BenchChem Technical Guides.
  • Singh, R., & Geetanjali. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(18), 2237-2242.
  • Couture, A., Deniau, E., & Grandclaudon, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Sharma, A., & Kumar, V. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 1014-1019.
  • Grokipedia. (n.d.). Thorpe reaction. Grokipedia.
  • Saber, E. A. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Kaur, H., & Singh, J. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 13(10), 1146-1167.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol. BenchChem Technical Guides.
  • Kumar, A., et al. (2023).
  • ResearchGate. (n.d.). Thorpe–Ziegler reaction.
  • ResearchGate. (n.d.). Different reactivity modes of α‐aminonitriles.
  • Wang, Y., et al. (2021).
  • MilliporeSigma. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. MilliporeSigma.
  • Singh, K., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35.
  • ResearchGate. (2026). Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia.
  • Enamine. (n.d.). Amino Nitriles. Enamine.
  • Pascal, R., & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43.
  • Liu, Y., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. PubChem.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem.
  • Al-Hiari, Y. M., et al. (2015). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 20(8), 14696-14711.
  • Wang, Z., et al. (2019). Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination. Organic Letters, 21(13), 5226-5230.
  • BenchChem. (2025).
  • Al-Adiwish, W. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1699.
  • Wang, Z., et al. (2019). Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I)
  • NIST. (n.d.). 5,6,7,8-tetrahydroisoquinoline. NIST WebBook.
  • Li, T., et al. (2018). Multicomponent Synthesis of Tetrahydroisoquinolines. Organic Letters, 20(12), 3658-3661.
  • Comins, D. L., & Schilling, S. (2002). Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. The Journal of Organic Chemistry.
  • Al-Adiwish, W. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • Wang, Z., et al. (2020). Enantioselective Synthesis of 4-Allyl Tetrahydroquinolines via Copper(I) Hydride-Catalyzed Hydroallylation of 1,2-Dihydroquinolines. Organic Letters, 22(4), 1495-1499.

Sources

Preliminary Biological Evaluation of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the quinoline scaffold, have garnered significant attention due to their diverse and potent biological activities.[1] The 5,6,7,8-tetrahydroisoquinoline core, a partially saturated derivative, offers a three-dimensional structure that can be strategically modified to interact with a variety of biological targets. This guide focuses on a specific derivative, 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, outlining a comprehensive strategy for its preliminary biological evaluation. The presence of the amino and carbonitrile groups suggests potential for this molecule to act as a versatile pharmacophore, possibly engaging in hydrogen bonding and other key interactions within enzyme active sites or receptor binding pockets.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide the underlying scientific rationale for each experimental choice, reflecting a field-proven approach to early-stage drug discovery. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data. Our exploration will focus on a logical, tiered approach, beginning with fundamental cytotoxicity assessments and progressing to more specific mechanistic assays, guided by the potential therapeutic applications of this molecular scaffold.

Part 1: Foundational Cytotoxicity and Antiproliferative Assessment

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation.[2][3] This foundational data informs subsequent experimental design, including dose-selection for more complex assays, and provides an early indication of potential therapeutic windows.

Rationale for Initial Screening

The primary objective of this phase is to ascertain the concentration-dependent cytotoxic and antiproliferative effects of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile across a panel of relevant human cancer cell lines. The selection of cell lines should be strategic, encompassing diverse tumor types to identify potential areas of selective activity. For instance, a panel could include representatives from common cancers such as breast (e.g., MCF-7), lung (e.g., A549), and colon (e.g., HCT116). The inclusion of a non-cancerous cell line (e.g., HEK293) is crucial for assessing general cytotoxicity and calculating a preliminary selectivity index.[4]

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the IC50 value of the test compound.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Summarizing Cytotoxicity Data
Cell LineIC50 (µM) after 48hIC50 (µM) after 72hSelectivity Index (SI) vs. HEK293 (48h)
MCF-7Experimental ValueExperimental ValueCalculated Value
A549Experimental ValueExperimental ValueCalculated Value
HCT116Experimental ValueExperimental ValueCalculated Value
HEK293Experimental ValueExperimental ValueN/A

Note: The Selectivity Index is calculated as IC50 (non-cancerous cell line) / IC50 (cancerous cell line). A higher SI value suggests greater selectivity for cancer cells.

Part 2: Investigating the Mechanism of Action: Cell Cycle and Kinase Inhibition

Following the identification of antiproliferative activity, the next logical step is to investigate the underlying mechanism. Many anticancer agents exert their effects by disrupting the cell cycle or by inhibiting key signaling kinases.[2][5]

Rationale for Cell Cycle Analysis

Cell cycle analysis by flow cytometry is a powerful technique to determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[6][7] This information provides valuable insights into the molecular pathways being affected.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content within a cell population.[6]

Materials:

  • Selected cancer cell line (e.g., the most sensitive from the cytotoxicity screen)

  • 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (DNase-free)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvesting and Fixation: Harvest the cells by trypsinization and wash with ice-cold PBS.[8] Resuspend the cell pellet in 1 mL of ice-cold PBS and slowly add 4 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.[9] Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Rationale for Kinase Inhibition Assays

The isoquinoline scaffold is present in numerous known kinase inhibitors. Therefore, a logical next step is to screen 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile against a panel of kinases to identify potential molecular targets. An in vitro kinase assay is a direct and efficient method to measure the ability of a compound to inhibit the activity of a specific kinase.[10]

Experimental Workflow: In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase assay.

Detailed Protocol: Generic In Vitro Kinase Assay

This protocol provides a general framework. Specific buffer conditions, substrate concentrations, and detection methods will vary depending on the kinase being assayed.[11][12][13]

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Multi-well plates (e.g., 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and kinase reaction buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specified period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate instrument.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Part 3: Preliminary In Vivo Efficacy Evaluation

Promising in vitro results should be validated in an in vivo model to assess the compound's efficacy in a more complex biological system.[14] The human tumor xenograft model in immunocompromised mice is a standard and widely used preclinical model for evaluating anticancer agents.[15][16][17]

Rationale for Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[16][17] This provides crucial information on bioavailability, pharmacokinetics, and overall in vivo efficacy that cannot be obtained from in vitro studies.

Experimental Workflow: Xenograft Tumor Growth Inhibition Study

Caption: Workflow for an in vivo xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line that showed high in vitro sensitivity

  • Matrigel (optional, to enhance tumor take rate)

  • 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells) mixed with or without Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]

  • Drug Administration: Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This technical guide provides a structured and scientifically-grounded framework for the preliminary biological evaluation of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. By systematically progressing from broad cytotoxicity screening to more focused mechanistic studies and culminating in an initial in vivo assessment, researchers can efficiently and robustly characterize the therapeutic potential of this novel compound. The emphasis on understanding the "why" behind each experimental choice, coupled with detailed, field-tested protocols, is intended to empower drug discovery professionals to make informed decisions and advance promising candidates through the development pipeline. The data generated from this comprehensive evaluation will form a critical foundation for further optimization, preclinical development, and ultimately, the potential translation of this chemical entity into a novel therapeutic.

References

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry - PMC. Retrieved from [Link]

  • Assay Genie. (2022, November 6). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay - PMC. Retrieved from [Link]

  • Creative Biolabs. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Anticancer Research. (2014, December 15). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • NIH. (n.d.). Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay - PMC. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • NIH. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Retrieved from [Link]

  • NIH. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • PLOS One. (2025, June 18). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

  • Semantic Scholar. (2019, February 7). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 3-hydroxy-8-oxo-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. Retrieved from [Link]

  • NIH. (n.d.). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • PubMed. (2009, December 15). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5,6,7,8-tetrahydro-1-thioxo-1H-2-benzothiopyran-4-carbonitrile. Retrieved from [Link]

  • PubMed. (2015, October 22). Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. Retrieved from [Link]

  • PubMed. (2024, March 1). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Retrieved from [Link]

  • MDPI. (2023, March 8). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents | Request PDF. Retrieved from [Link]

  • MDPI. (2022, November 17). Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. Retrieved from [Link]

  • PubMed. (2015, September 2). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, August 28). In silico Pharmacological Evaluation of Tetrahydro-β-carboline Derivatives as Putative Inhibitors of Alpha-Synuclein and Dopa Decarboxylase for Parkinson's Disease. Retrieved from [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Executive Summary

The 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile scaffold (CAS: 53661-19-1) is a highly versatile pharmacophore utilized in the development of kinase inhibitors (such as EPHA4 receptor tyrosine kinase inhibitors) and folate antagonists[1],[2]. This application note details a robust, field-proven three-step synthetic protocol to construct this fused heterocyclic system. By leveraging a Knoevenagel condensation followed by electrophilic formylation and a transamination-cyclization cascade, researchers can achieve high regioselectivity and excellent overall yields without the need for extreme reaction conditions or hazardous gaseous reagents.

Synthetic Strategy & Mechanistic Rationale

The synthesis of highly functionalized fused pyridines requires precise control over nucleophilic and electrophilic centers. The traditional one-pot multicomponent reactions often yield complex mixtures of regioisomers. To ensure absolute regiochemical fidelity, this protocol employs a sequential three-step approach utilizing 2-cyclohexylidenemalononitrile as a stable intermediate[3],[4].

  • Step 1 (Knoevenagel Condensation): Cyclohexanone is condensed with malononitrile. Piperidine acts as a base to generate the malononitrile carbanion, which attacks the ketone. A Dean-Stark trap is employed to remove water, driving the equilibrium toward the highly conjugated 2-cyclohexylidenemalononitrile.

  • Step 2 (Electrophilic Formylation): N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a highly specific electrophile. Instead of using strong bases that could polymerize the dinitrile, DMF-DMA selectively attacks the acidic allylic protons of the cyclohexylidene ring to form a conjugated enamine intermediate[5].

  • Step 3 (Transamination & Aromatization): Ammonium acetate serves as a safe, solid ammonia surrogate. Upon heating, it releases ammonia, which displaces the dimethylamine group (transamination). The resulting primary enamine undergoes an intramolecular nucleophilic attack onto the adjacent nitrile carbon, followed by tautomerization to yield the stable, aromatic aminopyridine core[1].

MechanisticPathway S1 1. Knoevenagel Condensation Nucleophilic attack of malononitrile on cyclohexanone S2 2. Electrophilic Formylation DMF-DMA targets the acidic allylic position S1->S2 S3 3. Transamination Ammonia from NH4OAc displaces dimethylamine S2->S3 S4 4. Intramolecular Cyclization Primary enamine nitrogen attacks the nitrile carbon S3->S4 S5 5. Aromatization Tautomerization yields the stable aminopyridine core S4->S5

Fig 1. Mechanistic pathway detailing the cyclization to the tetrahydroisoquinoline scaffold.

Quantitative Data Summary

Table 1: Reaction Parameters and Expected Yields

StepReaction PhaseReagentsTemp (°C)Time (h)Expected Yield (%)
1 Knoevenagel CondensationCyclohexanone, Malononitrile, Piperidine110 (Reflux)3 - 485 - 90
2 Electrophilic Formylation2-Cyclohexylidenemalononitrile, DMF-DMA110 (Reflux)4 - 675 - 80
3 Transamination & CyclizationEnamine Intermediate, NH₄OAc78 (Reflux)6 - 865 - 70
Overall Total Synthesis --13 - 18 41 - 50

Experimental Protocols

SynthesisWorkflow A Cyclohexanone + Malononitrile B 2-Cyclohexylidene- malononitrile A->B Piperidine, Toluene Reflux, 4h C Enamine Intermediate B->C DMF-DMA, Toluene Reflux, 6h D 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile C->D NH4OAc, EtOH Reflux, 8h

Fig 2. Three-step synthetic workflow for 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Step 1: Synthesis of 2-Cyclohexylidenemalononitrile

Causality Check: Toluene is chosen as the solvent to allow for azeotropic removal of water via a Dean-Stark apparatus, which prevents the reverse hydrolysis reaction and pushes the condensation to completion.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Add cyclohexanone (9.81 g, 100 mmol) and malononitrile (7.26 g, 110 mmol) to 100 mL of anhydrous toluene.

  • Add piperidine (0.43 g, 5 mmol) and glacial acetic acid (0.30 g, 5 mmol) as catalytic buffering agents.

  • Heat the mixture to reflux (approx. 110 °C) for 3 to 4 hours until water ceases to collect in the trap.

  • Cool the reaction mixture to room temperature, wash sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude residue from hot ethanol to afford 2-cyclohexylidenemalononitrile as a crystalline solid.

Step 2: Synthesis of the Enamine Intermediate

Causality Check: DMF-DMA is moisture-sensitive. The reaction must be run under a dry inert atmosphere (Nitrogen or Argon) to prevent the hydrolysis of the acetal before it can formylate the allylic carbon.

  • In an oven-dried 100 mL round-bottom flask flushed with nitrogen, dissolve 2-cyclohexylidenemalononitrile (7.31 g, 50 mmol) in 50 mL of anhydrous toluene.

  • Syringe in N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (8.94 g, 75 mmol).

  • Heat the mixture to reflux for 4 to 6 hours. The solution will progressively darken to a deep red/brown as the highly conjugated enamine forms.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Once complete, concentrate the mixture under reduced pressure to completely remove unreacted DMF-DMA and the methanol/dimethylamine byproducts. The resulting crude 2-(2-(dimethylamino)methylene)cyclohexylidene)malononitrile is used immediately in the next step without further purification to avoid degradation.

Step 3: Cyclization to 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Causality Check: Absolute ethanol is used to ensure the complete dissolution of the enamine intermediate while providing a protic environment that facilitates the transamination step. An excess of ammonium acetate is critical to drive the displacement of the dimethylamine leaving group.

  • Dissolve the crude enamine intermediate from Step 2 in 75 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add ammonium acetate (19.27 g, 250 mmol, 5.0 equivalents).

  • Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C) for 6 to 8 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 200 mL of crushed ice-water under vigorous stirring. A precipitate will form as the product is highly insoluble in cold water.

  • Filter the precipitate under vacuum, washing the filter cake with ice-cold water (2 x 30 mL) and cold diethyl ether (20 mL) to remove lipophilic impurities.

  • Recrystallize the solid from ethanol (or perform silica gel column chromatography using Dichloromethane:Methanol 95:5) to yield pure 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized compound, perform the following analyses:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 174.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic isolated aromatic proton (C1-H) of the isoquinoline ring around δ 7.9 - 8.2 ppm (singlet). The primary amine (-NH₂) typically appears as a broad singlet integrating to 2H around δ 6.5 - 6.8 ppm. The aliphatic cyclohexane protons will appear as multiplets between δ 1.6 - 2.8 ppm integrating to 8H.

  • FT-IR (ATR): Sharp nitrile (C≡N) stretching band expected at ~2215 cm⁻¹. Primary amine (N-H) stretching bands expected at ~3450 and 3350 cm⁻¹.

References

  • Pyrimido[4,5-c]isoquinolines. 2. Synthesis and biological evaluation of some 6-alkyl-, 6-aralkyl-, and 6-aryl-1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolines as potential folate antagonists. Journal of Medicinal Chemistry (Rosowsky et al., 1975). 1

  • Fragment based lead discovery of small molecule inhibitors for the EPHA4 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. 2

  • Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Journal of Heterocyclic Chemistry (Abu-Shanab et al., 2007). 5

  • 2,6-Dicyanoaniline based donor-acceptor compounds: the facile synthesis of fluorescent 3,5-diaryl/hetaryl-2,6-dicyanoanilines. ARKIVOC. 3

  • Synthesis of 1H‐isochromenes, 4H‐chromenes, and ortho‐aminocarbonitrile tetrahydronaphthalenes from the same reactants by using metal‐free catalyst. Journal of Heterocyclic Chemistry. 4

Sources

The Versatile Building Block: 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the isoquinoline framework stands as a "privileged scaffold," a core structure consistently found in a multitude of biologically active compounds and functional materials.[1] Its partially saturated form, the 5,6,7,8-tetrahydroisoquinoline nucleus, offers a unique three-dimensional architecture that is increasingly sought after in drug design. When this core is further functionalized with an ortho-disposed amino and cyano group, as in 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile , it transforms into a remarkably versatile and powerful building block for the synthesis of a diverse array of fused heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic utility of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. We will delve into its synthesis and, more importantly, its application in the construction of medicinally relevant fused pyrimido[4,5-d]isoquinolines and thieno[3,2-c]isoquinolines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and mechanistic insights that govern these transformations.

Part 1: Synthesis of the Core Building Block

The synthesis of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile can be efficiently achieved through a multicomponent reaction, a strategy celebrated for its atom economy and operational simplicity. A common and effective approach involves the condensation of cyclohexanone, an appropriate active methylene nitrile, and a source of ammonia. This method, analogous to the well-established syntheses of related tetrahydroquinolines, provides a direct route to the desired ortho-amino-carbonitrile scaffold.[2]

Protocol 1: Synthesis of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

This protocol outlines a generalized procedure based on established methodologies for the synthesis of similar ortho-amino-nitrile heterocycles.

Reaction Scheme:

Synthesis_of_Building_Block Cyclohexanone Cyclohexanone reaction + Cyclohexanone->reaction Malononitrile Malononitrile Malononitrile->reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->reaction Product 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile reaction->Product Reflux, Ethanol

Caption: Synthesis of the target building block.

Materials:

Reagent/SolventGradeSupplier
CyclohexanoneReagent GradeCommercially Available
MalononitrileReagent GradeCommercially Available
Ammonium AcetateACS GradeCommercially Available
EthanolAnhydrousCommercially Available

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq).

  • Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be further purified by recrystallization from ethanol to afford pure 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Part 2: Application in the Synthesis of Fused Pyrimidines

The ortho-amino-nitrile functionality is a classic and highly effective precursor for the construction of fused pyrimidine rings. The amino group acts as a nucleophile, while the nitrile group serves as an electrophilic carbon after activation or in the presence of a suitable one-carbon electrophile. This dual reactivity allows for a facile annulation of the pyrimidine ring onto the isoquinoline core.

Application 2.1: Synthesis of 4-Amino-Substituted Pyrimido[4,5-d]isoquinolines

The reaction with formamide provides a direct and efficient route to 4-aminopyrimido[4,5-d]isoquinolines. Mechanistically, formamide serves as a source of a formyl group, which initially acylates the amino group. Subsequent intramolecular cyclization onto the nitrile, followed by tautomerization, yields the aromatic pyrimidine ring.[2]

Reaction Workflow:

Pyrimidine_Synthesis_Formamide Start 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile Intermediate N-Formyl Intermediate Start->Intermediate Reaction with Formamide Reagent Formamide Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 4-Amino-5,6,7,8-tetrahydro- pyrimido[4,5-d]isoquinoline Cyclization->Product

Caption: Workflow for 4-aminopyrimido[4,5-d]isoquinoline synthesis.

Protocol 2.1: Synthesis of 4-Amino-5,6,7,8-tetrahydropyrimido[4,5-d]isoquinoline

Materials:

Reagent/SolventGrade
3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrileAs synthesized
FormamideReagent Grade

Procedure:

  • In a round-bottom flask, place 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid thoroughly with water to remove any residual formamide.

  • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or a mixture of DMF/water can be performed for further purification.

Application 2.2: Synthesis of Pyrimido[4,5-d]isoquinoline-2,4-diones and Thiones

The reaction with urea or thiourea provides access to pyrimido[4,5-d]isoquinolines bearing oxo or thioxo functionalities at the 2- and 4-positions. The reaction proceeds through an initial formation of a ureido or thioureido intermediate, which then undergoes an intramolecular cyclization onto the nitrile group.[2]

Reaction Scheme:

Pyrimidine_Dione_Thione_Synthesis Start 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile reaction + Start->reaction Urea Urea or Thiourea Urea->reaction Product_One Pyrimido[4,5-d]isoquinoline- 2,4(1H,3H)-dione Product_Thione 4-Amino-2-thioxo-1,2,5,6,7,8-hexahydro- pyrimido[4,5-d]isoquinolin-4-one reaction->Product_One Sodium Ethoxide, Reflux

Caption: Synthesis of pyrimido[4,5-d]isoquinoline diones/thiones.

Protocol 2.2: General Procedure for the Synthesis of Pyrimido[4,5-d]isoquinoline-2,4(1H,3H)-dione/thione

Materials:

Reagent/SolventGrade
3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrileAs synthesized
Urea or ThioureaReagent Grade
Sodium EthoxideAnhydrous
EthanolAnhydrous

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal (1.2 eq) in ethanol under a nitrogen atmosphere.

  • To this solution, add 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (1.0 eq) and urea or thiourea (1.1 eq).

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 2M HCl) to pH ~7.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Table 1: Representative Yields for Pyrimido[4,5-d]isoquinoline Synthesis

ProductReagentTypical Yield (%)
4-Amino-5,6,7,8-tetrahydropyrimido[4,5-d]isoquinolineFormamide75-85
5,6,7,8-Tetrahydropyrimido[4,5-d]isoquinoline-2,4(1H,3H)-dioneUrea70-80
4-Amino-2-thioxo-1,2,5,6,7,8-hexahydropyrimido[4,5-d]isoquinolin-4-oneThiourea72-82

Part 3: Application in the Synthesis of Fused Thiophenes

The ortho-amino-nitrile moiety is also a key synthon for the Gewald reaction, a powerful method for the synthesis of 2-aminothiophenes.[3][4] While the classical Gewald reaction involves a ketone, an active methylene nitrile, and elemental sulfur, a variation of this reaction can be employed using the pre-formed ortho-amino-nitrile. A more direct approach to fused thiophenes from 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves the Thorpe-Ziegler cyclization of an S-alkylated intermediate.[5][6]

Application 3.1: Synthesis of Thieno[3,2-c]isoquinolines via Thorpe-Ziegler Cyclization

This strategy involves the initial conversion of the amino group to a more suitable nucleophile or the introduction of a sulfur-containing side chain that can undergo cyclization. A robust method involves the reaction with carbon disulfide to form a dithiocarbamate, followed by alkylation and subsequent base-catalyzed intramolecular cyclization.

Synthetic Workflow:

Thiophene_Synthesis_Workflow Start 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile Dithiocarbamate Dithiocarbamate Intermediate Start->Dithiocarbamate Base CS2 Carbon Disulfide S_Alkylated S-Alkylated Intermediate Dithiocarbamate->S_Alkylated α-halo-ketone/ester Alkylation Alkylation with α-halo-ketone/ester Cyclization Thorpe-Ziegler Cyclization S_Alkylated->Cyclization Base (e.g., NaOEt) Product 3-Amino-thieno[3,2-c]isoquinoline Derivative Cyclization->Product

Caption: Workflow for thieno[3,2-c]isoquinoline synthesis.

Protocol 3.1: Synthesis of 3-Amino-2-acyl/carboalkoxy-5,6,7,8-tetrahydrothieno[3,2-c]isoquinolines

Materials:

Reagent/SolventGrade
3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrileAs synthesized
Carbon DisulfideReagent Grade
Potassium HydroxideACS Grade
α-Halo Ketone or α-Halo Ester (e.g., Phenacyl bromide, Ethyl bromoacetate)Reagent Grade
Sodium EthoxideAnhydrous
Dimethylformamide (DMF)Anhydrous
EthanolAnhydrous

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • In a flask, dissolve 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (1.0 eq) and potassium hydroxide (1.1 eq) in anhydrous DMF.

    • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-3 hours.

  • S-Alkylation:

    • To the solution of the dithiocarbamate salt, add the α-halo ketone or α-halo ester (1.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Thorpe-Ziegler Cyclization:

    • After the S-alkylation is complete, add a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol.

    • Heat the reaction mixture to reflux for 3-5 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Acidify the mixture with dilute acetic acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Table 2: Expected Products from Thieno[3,2-c]isoquinoline Synthesis

Alkylating AgentExpected Product Functional Group at C-2
Phenacyl bromideBenzoyl
Ethyl bromoacetateEthoxycarbonyl
ChloroacetoneAcetyl

Conclusion

3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a highly valuable and versatile building block in organic synthesis. Its unique arrangement of functional groups on a conformationally flexible, yet structurally defined, scaffold allows for the efficient construction of a wide range of fused heterocyclic systems. The protocols detailed in this guide for the synthesis of pyrimido[4,5-d]isoquinolines and thieno[3,2-c]isoquinolines highlight its potential in generating libraries of compounds with significant potential in drug discovery and materials science. The straightforward nature of these transformations, often proceeding in high yields, underscores the importance of this building block in the synthetic chemist's toolkit.

References

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 2021. [Link]

  • Synthesis of Novel Thieno[3,2-b]quinolines and Thieno[3,2-d][5]thiazoles. ResearchGate, 2025. [Link]

  • The synthesis of 3-cyano-2-(organylamino)thieno[3,2- c ]isoquinoline derivatives. Russian Chemical Bulletin, 2019. [Link]

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. Molecules, 2023. [Link]

  • Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica, 2011. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. Molbank, 2019. [Link]

  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 1994. [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 2011. [Link]

  • Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). Bentham Science, 2022. [Link]

  • Thorpe‐Ziegler reaction. ResearchGate. [Link]

  • Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. ResearchGate, 2025. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed., 2014. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers, 2022. [Link]

  • Gewald reaction and apply in drug synthesis. ResearchGate. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv, 2024. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 2023. [Link]

  • Reactions of various from amines, carbon disulfide and isocyanidesa. ResearchGate. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 2020. [Link]

Sources

Application Note: 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Area: Kinase Inhibitor Discovery, Heterocyclic Synthesis, and MK-2 Pathway Modulation

Executive Summary & Scientific Rationale

The compound 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS: 53661-19-1) is a highly versatile o-aminocyanopyridine building block widely utilized in medicinal chemistry[1]. Its primary application lies in the synthesis of fused tricyclic heterocycles—specifically pyrimido[4,5-c]isoquinolines—which serve as potent, highly selective inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK-2)[2].

The Strategic Shift from p38 MAPK to MK-2

For decades, the p38 MAPK pathway was a primary target for inflammatory diseases (e.g., rheumatoid arthritis) due to its role in TNF-α production. However, clinical development of direct p38 inhibitors was largely halted due to severe dose-limiting hepatotoxicity, adverse CNS effects, and the activation of compensatory feedback loops via TAK1[3][4]. Furthermore, genetic knockout of p38α in mice is embryonic lethal, underscoring its critical role in baseline cellular homeostasis[4].

In contrast, MK-2 is a direct downstream substrate of p38. MK-2 knockout mice are viable, exhibit a normal phenotype, and are highly resistant to lipopolysaccharide (LPS)-induced endotoxic shock and collagen-induced arthritis[3][5]. By targeting MK-2 using derivatives of 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, drug developers can effectively suppress TNF-α and HSPB1 (HSP27) phosphorylation without the systemic toxicity associated with p38 inhibition[5][6].

Pathway Stress Cellular Stress / Cytokines (LPS, TNF-α) p38 p38 MAPK Stress->p38 Activates MK2 MK-2 (MAPKAPK2) p38->MK2 Phosphorylates (Thr334) HSP27 HSPB1 (HSP27) MK2->HSP27 Phosphorylates TNF TNF-α Production / Inflammation HSP27->TNF mRNA Stabilization p38_inh p38 Inhibitors (High Toxicity / Clinical Failure) p38_inh->p38 Blocks MK2_inh Aminocyanopyridine Derivatives (Targeted MK-2 Inhibition) MK2_inh->MK2 Blocks

Figure 1: The p38/MK-2 signaling axis highlighting the therapeutic intervention point.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of the 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile core, its cyclization into an MK-2 inhibitor scaffold, and the subsequent biological validation assay.

Protocol A: Multicomponent Synthesis of the Aminocyanopyridine Core

Objective: Synthesize 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile via a multicomponent Knoevenagel-type condensation. Scientific Rationale: Utilizing 2-(dimethylaminomethylene)cyclohexanone and malononitrile in the presence of ammonium acetate allows for a one-pot annulation. Ammonium acetate acts dually as a weak acid/base catalyst for the initial Knoevenagel condensation and as the primary nitrogen source for the pyridine ring closure[7].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(dimethylaminomethylene)cyclohexanone (10.0 mmol) and malononitrile (11.0 mmol) in 25 mL of absolute ethanol.

  • Catalysis & Nitrogen Insertion: Add ammonium acetate (20.0 mmol) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (78°C) under a nitrogen atmosphere for 4 hours.

  • Isolation: Cool the mixture to 0°C in an ice bath. The product will precipitate as a solid. Filter the solid under a vacuum and wash with cold ethanol (2 × 10 mL) followed by diethyl ether (10 mL).

  • Drying: Dry the product in vacuo at 45°C overnight.

Validation Checkpoint:

  • FT-IR Analysis: Confirm the presence of a sharp, distinct nitrile (-C≡N) stretching band at ~2210 cm⁻¹ and primary amine (-NH₂) doublet bands at ~3300-3400 cm⁻¹.

  • LC-MS: Confirm the mass [M+H]⁺ peak at m/z 174.2 (Exact Mass: 173.09)[1].

Protocol B: Cyclization to Pyrimido[4,5-c]isoquinoline (MK-2 Inhibitor Scaffold)

Objective: Convert the o-aminocarbonitrile into a fused pyrimidine ring. Scientific Rationale: The adjacent cyano and amino groups are topologically primed for cyclization. Formamidine acetate is selected over neat formamide because it provides a more reactive electrophilic carbon, allowing cyclization to proceed at lower temperatures, thereby minimizing the degradation of the saturated cyclohexane ring[2].

Step-by-Step Procedure:

  • Reagent Mixing: Suspend 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (5.0 mmol) and formamidine acetate (15.0 mmol) in 15 mL of 2-methoxyethanol.

  • Cyclization: Heat the mixture to 120°C for 12 hours. The reaction transitions from a suspension to a clear solution, followed by the precipitation of the tricyclic product.

  • Quenching: Cool the reaction to room temperature and pour it into 50 mL of crushed ice/water.

  • Collection: Filter the resulting precipitate, wash with water, and recrystallize from DMF/water to yield the pyrimido[4,5-c]isoquinoline core.

Validation Checkpoint:

  • FT-IR Analysis: The critical validation step is the complete disappearance of the nitrile band (~2210 cm⁻¹), indicating total conversion of the cyano group into the pyrimidine ring.

Workflow SM Cyclohexanone Precursor + Malononitrile Condensation Multicomponent Condensation SM->Condensation Core 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile Condensation->Core NH4OAc / EtOH Cyclization Pyrimidine Cyclization Core->Cyclization Product Pyrimido[4,5-c]isoquinoline (MK-2 Inhibitor Scaffold) Cyclization->Product Formamidine Acetate

Figure 2: Chemical synthesis workflow from precursors to the tricyclic MK-2 inhibitor scaffold.

Protocol C: In Vitro MK-2 Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the IC₅₀ of the synthesized pyrimido-isoquinolines against active MK-2. Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence interference (a common issue with highly conjugated tricyclic heterocycles). The assay measures the phosphorylation of a biotinylated HSPB1 (HSP27) peptide, the direct physiological substrate of MK-2[5].

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of active recombinant human MK-2 enzyme (0.5 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of substrate mix containing ATP (at the predetermined Kₘ value, typically 10 µM) and biotinylated HSP27 peptide (1 µM). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho-HSP27 antibody, and Streptavidin-APC.

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Validation Checkpoint:

  • Z'-Factor Calculation: Ensure the assay Z'-factor is ≥ 0.6 using DMSO-only (high signal) and EDTA-quenched (low signal) control wells. A Z'-factor < 0.6 indicates pipetting errors or degraded enzyme.

Quantitative Data: Structure-Activity Relationship (SAR)

The transformation of the 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile core into substituted pyrimido[4,5-c]isoquinolines drastically alters its biological profile. The table below summarizes representative SAR progression data demonstrating how functionalization of this core leads to potent MK-2 inhibition and cellular efficacy (suppression of TNF-α in U937 cells)[4].

Compound StageStructural DescriptionMK-2 IC₅₀ (nM)Cellular TNF-α IC₅₀ (μM)p38 Selectivity Ratio
Precursor 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile> 10,000N/AN/A
Intermediate Unsubstituted Pyrimido[4,5-c]isoquinoline171> 10.0~ 5x
Early Lead Phenyl-substituted Pyrimido[4,5-c]isoquinoline661.4> 100x
Optimized Lead Fluorophenyl-substituted derivative100.3> 500x

Table 1: Representative SAR data illustrating the optimization of the aminocyanopyridine core into highly selective MK-2 inhibitors. Data adapted from benchmark pyrrolopyridine and aminocyanopyridine studies[4][6].

References

  • Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors.
  • Inhibition of the protein kinase MK-2 protects podocytes from nephrotic syndrome-rel
  • A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors. MDPI.
  • Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials.
  • Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).
  • Product Index - AA Blocks (CAS: 53661-19-1). AA Blocks.

Sources

Application Note: Catalytic Strategies for Reactions Involving 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 53661-19-1), hereafter referred to as 3-ATHIQ , is a highly versatile ortho-aminonitrile building block. It is predominantly utilized in the synthesis of fused heterocyclic systems, most notably 7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolines. These fused pyrimidines serve as critical scaffolds in drug discovery, acting as potent folate antagonists, dihydrofolate reductase inhibitors, and receptor tyrosine kinase (e.g., EPHA4) inhibitors[1][2].

The structural proximity of the nucleophilic amino group and the electrophilic nitrile group in 3-ATHIQ makes it uniquely primed for cyclocondensation and annulation reactions. This application note details the optimal catalytic systems required to drive these transformations efficiently, explaining the mechanistic causality behind catalyst selection and providing self-validating experimental protocols.

Mechanistic Overview of Catalyst Selection

The choice of catalyst for 3-ATHIQ reactions is dictated by the electrophilic coupling partner and the desired cyclization pathway.

Base Catalysis: Nucleophilic Enhancement

When reacting 3-ATHIQ with guanidine, nitriles, or formamide derivatives, base catalysts are optimal. Bases such as Potassium tert-butoxide ( t -BuOK) or Guanidine Carbonate serve a dual purpose: they deprotonate the amino group to enhance its nucleophilicity, and they facilitate the intramolecular exo-dig annulation by promoting the attack of the amidine/amine intermediate onto the adjacent nitrile carbon[3][4]. Under microwave irradiation, t -BuOK has been shown to drastically reduce reaction times from hours to minutes while minimizing side-product formation[3].

Acid Catalysis: Electrophilic Activation

For cyclocondensations involving orthoesters (e.g., triethyl orthoformate) or ketones, Brønsted acids such as p -Toluenesulfonic acid ( p -TsOH) or Acetic Acid (AcOH) are the catalysts of choice. The acid protonates the orthoester, driving the elimination of ethanol to form a highly electrophilic oxocarbenium ion. The amino group of 3-ATHIQ attacks this intermediate, forming an imidate. Subsequent thermal cyclization yields the fused pyrimidine ring[5][6].

Base-Mediated Smiles-Type Rearrangement

Interestingly, 3-ATHIQ derivatives can themselves be synthesized via a catalytic Smiles-type rearrangement. Treatment of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with strong bases like Sodium ethoxide (NaOEt) induces an intramolecular nucleophilic aromatic substitution, rearranging the ether linkage into the ortho-aminonitrile architecture of 3-ATHIQ[1][7].

Pathways A 3-ATHIQ (o-Aminonitrile) B Base Catalysis (t-BuOK / NaOEt) A->B Guanidine / Nitriles C Acid Catalysis (p-TsOH / AcOH) A->C Orthoesters D Fused Pyrimidines (Kinase Inhibitors) B->D Nucleophilic Attack C->D Electrophilic Activation

Catalytic pathways for 3-ATHIQ cyclization into fused pyrimidine scaffolds.

Quantitative Data: Catalyst Efficiency Comparison

The following table summarizes the quantitative performance of various catalytic systems applied to 3-ATHIQ and related ortho-aminonitrile scaffolds.

Reaction TypeCoupling PartnerCatalystConditionsAvg. Yield (%)Ref
Cyclocondensation Guanidine CarbonateGuanidine Carbonate (Auto-catalytic)1-Octanol, Reflux, 12h75 - 82%[1]
Microwave Annulation Cyanopyridines t -BuOK (0.2 equiv)Solvent-free, MW (150W), 10 min85 - 92%[3]
Imidate Formation Triethyl Orthoformate p -TsOH (Catalytic)Reflux, 8-10h80 - 88%[6]
Smiles Rearrangement Precursor AcetamidesNaOEt (1.5 equiv)Ethanol, Reflux, 4h78 - 88%[7]

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Base-Catalyzed Microwave Synthesis of Pyrimido[4,5-c]isoquinolines

Causality: Microwave irradiation combined with t -BuOK provides rapid localized heating and immediate deprotonation of the 3-ATHIQ amino group, driving the exo-dig cyclization past the activation energy barrier instantly, preventing the degradation typical of prolonged thermal reflux.

Materials:

  • 3-ATHIQ (1.0 mmol)

  • Nitrile coupling partner (e.g., 4-cyanopyridine) (1.2 mmol)

  • Potassium tert-butoxide ( t -BuOK) (0.2 mmol)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe quartz vessel, thoroughly mill 1.0 mmol of 3-ATHIQ and 1.2 mmol of the nitrile coupling partner until a homogenous powder is achieved.

  • Catalyst Addition: Add 0.2 mmol of t -BuOK to the mixture. Note: Ensure anhydrous conditions during handling, as moisture will quench the alkoxide base.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 150 W (maintaining a maximum temperature of 130°C) for 10–15 minutes[3].

  • Validation Checkpoint 1 (FTIR): Extract a micro-sample. The reaction is deemed complete when the sharp nitrile (C≡N) stretching band at ~2218 cm⁻¹ completely disappears, indicating full conversion of the ortho-aminonitrile[5].

  • Workup: Cool the vessel to room temperature. Suspend the crude solid in ice-cold water (15 mL) to dissolve residual base and unreacted nitriles.

  • Isolation: Filter the precipitate under a vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.

Protocol B: Acid-Catalyzed Annulation via Orthoesters

Causality: p -TsOH provides the necessary protonation of triethyl orthoformate to generate the oxocarbenium intermediate. Without this strong Brønsted acid, the condensation of the sterically hindered 3-ATHIQ amino group would stall.

Materials:

  • 3-ATHIQ (5.0 mmol)

  • Triethyl orthoformate (15.0 mmol, excess)

  • p -Toluenesulfonic acid monohydrate ( p -TsOH·H₂O) (0.5 mmol)

  • Acetic anhydride (5 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 3-ATHIQ (5.0 mmol), triethyl orthoformate (15.0 mmol), and acetic anhydride (5 mL).

  • Catalysis: Add p -TsOH·H₂O (0.5 mmol). Stir the mixture to ensure complete dissolution.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere for 6 to 8 hours[5].

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The highly polar 3-ATHIQ spot should vanish, replaced by a highly fluorescent (under 254 nm UV) product spot. LC-MS should confirm the expected [M+H]+ mass of the fused pyrimidine.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove unreacted orthoformate and acetic acid.

  • Purification: Recrystallize the resulting crude solid from hot ethanol to yield the pure tetrahydropyrimido[4,5-c]isoquinoline derivative.

Workflow S1 Step 1: Reagent Assembly 3-ATHIQ + Reactant + Catalyst S2 Step 2: Catalytic Activation Base (MW) or Acid (Reflux) S1->S2 S3 Step 3: Analytical Validation FTIR (Loss of 2218 cm⁻¹) / LC-MS S2->S3 S4 Step 4: Isolation & Purification Precipitation / Recrystallization S3->S4

Standardized experimental workflow for the catalytic cyclization of 3-ATHIQ.

References

  • On the Reaction of 2-[(4-Cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with Bases. ResearchGate.
  • Fragment based lead discovery of small molecule inhibitors for the EPHA4 receptor tyrosine kinase. ResearchGate.
  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. PMC - NIH.
  • Solvent-free microwave-assisted synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines. RepHip UNR.
  • Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine. J-Stage.
  • Adenosine A3 receptor modulators (US6448253B1). Google Patents.

Sources

Application Note: Formulation Strategies for 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Compound Class: Aminocyanopyridine Derivative Primary Target: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2 / MAPKAPK2)

Scientific Rationale & Physicochemical Profiling

3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE (CAS: 53661-19-1) is a potent, small-molecule inhibitor of MK2, a downstream kinase in the p38 MAPK signaling cascade [1]. MK2 plays a critical role in the post-transcriptional regulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by phosphorylating tristetraprolin (TTP) and modulating mRNA stability [2]. Consequently, inhibiting MK2 is a highly validated therapeutic strategy for autoimmune diseases, abdominal adhesions, and chronic inflammation [3], [4].

The Formulation Challenge

Like many aminocyanopyridine derivatives, this compound features a rigid, planar, and lipophilic core. This structural motif results in a high crystal lattice energy and exceptionally poor aqueous solubility (< 10 µg/mL at physiological pH). Furthermore, the compound exhibits poor oral bioavailability in standard aqueous vehicles due to dissolution-rate-limited absorption [2].

To successfully evaluate this compound in rodent models (mice/rats), the formulation must overcome these physicochemical barriers. The strategies detailed below are engineered to provide maximum systemic exposure while ensuring vehicle tolerability.

Pathway Visualization

MK2_Pathway Stimulus Cellular Stress (IL-1β, TNF-α) p38 p38 MAPK Stimulus->p38 Phosphorylates MK2 MK2 (MAPKAPK2) p38->MK2 Activates TTP Tristetraprolin (TTP) MK2->TTP Phosphorylates Inhibitor 3-AMINO-5,6,7,8-TETRAHYDRO- 4-ISOQUINOLINECARBONITRILE Inhibitor->MK2 Competitively Inhibits Cytokines Pro-inflammatory Cytokines TTP->Cytokines mRNA Stabilization

Fig 1: p38/MK2 signaling pathway and targeted inhibition by aminocyanopyridine derivatives.

Quantitative Data: Formulation Performance Summary

The following table summarizes the optimized formulation vehicles, their maximum achievable concentrations, and expected pharmacokinetic behaviors in murine models.

Formulation StrategyAdministration RouteVehicle Composition (v/v or w/v)Max API LoadExpected Bioavailability (F%)
Co-solvent Solution Intravenous (IV) / Intraperitoneal (IP)5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline~2.5 mg/mL100% (IV)
Micro-Suspension Oral Gavage (PO)0.5% Methylcellulose, 0.2% Tween 80 in DI Water~50.0 mg/mL15 - 25%
Cyclodextrin Complex Subcutaneous (SC) / IV20% HP-β-CD in 50 mM Phosphate Buffer (pH 4.5)~10.0 mg/mL> 80% (SC)

Experimental Protocols & Mechanistic Causality

Protocol A: Co-Solvent Solution for IV/IP Administration

Objective: Create a thermodynamically stable, optically clear solution to ensure immediate systemic circulation without micro-embolism risks.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE into a sterile glass vial.

  • Primary Solvation: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 2 minutes.

    • Causality: DMSO acts as a powerful primary solvent. Its high dielectric constant disrupts the strong intermolecular hydrogen bonding and pi-pi stacking of the aminocyanopyridine crystal lattice.

  • Co-solvent Addition: Add PEG400 (40% of final volume) and vortex for 1 minute.

    • Causality: PEG400 serves as a miscible co-solvent. It lowers the polarity of the aqueous phase that will be added later, preventing immediate precipitation of the lipophilic API upon dilution.

  • Surfactant Integration: Add Tween 80 (5% of final volume) and mix.

    • Causality: Tween 80 forms protective micelles around the solvated drug molecules, providing steric and thermodynamic stabilization.

  • Aqueous Dilution: Slowly add 0.9% Saline (50% of final volume) dropwise while continuously sonicating the vial in a water bath.

    • Causality: Dropwise addition prevents localized zones of supersaturation, which would otherwise trigger rapid nucleation and irreversible crystallization.

  • Self-Validating Step (Tyndall Effect): Filter the final mixture through a 0.22 µm PTFE syringe filter. Post-filtration, illuminate the vial with a laser pointer in a dark room.

    • Validation: The absence of a visible light-scattering beam (Tyndall effect) confirms that the compound is fully dissolved as a true solution, rather than suspended as colloidal nanoparticles, guaranteeing safe IV administration.

Protocol B: Micro-Suspension for Oral (PO) Gavage

Objective: Maximize the administered dose while ensuring uniform dosing and preventing rapid sedimentation in the syringe.

Step-by-Step Methodology:

  • Vehicle Preparation: Heat DI water to 80°C. Disperse 0.5% (w/v) Methylcellulose (MC, 400 cPs) powder into the hot water while stirring. Transfer to a 4°C refrigerator overnight. Once clear, add 0.2% (v/v) Tween 80.

    • Causality: Methylcellulose is insoluble in hot water but hydrates and dissolves in cold water. This thermal cycling ensures a lump-free, high-viscosity vehicle that slows the sedimentation rate of suspended particles (obeying Stokes' Law).

  • Trituration: Place the API powder in a glass mortar. Add a few drops of the prepared vehicle to form a thick paste. Grind thoroughly with a pestle for 5 minutes.

    • Causality: High-shear mechanical trituration of a paste reduces the particle size and forces the Tween 80 to reduce the contact angle of water on the hydrophobic drug crystals, ensuring complete wetting and preventing aggregation.

  • Dilution: Gradually dilute the paste with the remaining vehicle, transferring the mixture to a dosing vial.

  • Sonication: Sonicate the vial for 10 minutes to break up any transient flocs.

  • Self-Validating Step (Microscopic Homogeneity): Allow the suspension to rest for 30 minutes. Extract a 10 µL aliquot from the very top and the very bottom of the vial. Examine both under a light microscope at 40x magnification.

    • Validation: Uniform particle distribution (< 10 µm) in both samples without large aggregates confirms a stable, homogenous suspension suitable for precise in vivo dosing via a 20G gavage needle.

Protocol C: Cyclodextrin Complexation for SC Dosing

Objective: Enhance the apparent solubility of the compound via host-guest complexation, allowing for a depot effect upon subcutaneous injection.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer and adjust the pH to 4.5.

    • Causality: The pyridine-like nitrogen in the tetrahydroisoquinoline ring is weakly basic. Lowering the pH to 4.5 partially protonates this nitrogen, synergistically increasing aqueous solubility alongside the cyclodextrin.

  • Cyclodextrin Solvation: Dissolve 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) into the buffer.

  • API Integration: Add the API powder to the cyclodextrin solution.

  • Complexation: Stir the mixture magnetically at 37°C for 24 hours protected from light.

    • Causality: The hydrophobic aminocyanopyridine core requires time and thermal energy to partition into the hydrophobic inner cavity of the HP-β-CD torus, forming a stable inclusion complex.

  • Self-Validating Step (Birefringence Check): Centrifuge the mixture at 10,000 x g for 10 minutes. Decant the supernatant and examine the bottom of the tube under cross-polarized light.

    • Validation: The absence of birefringent crystals indicates that 100% of the added API has been successfully complexed and solubilized.

References

  • Title: Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors (WO2004054505A2)
  • Title: Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2)
  • Source: PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

high-throughput screening assays using 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for MK-2 Inhibitors Using 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Introduction & Biological Rationale

Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK-2) is a critical downstream effector of the p38 MAPK signaling pathway. While the direct inhibition of p38 has historically led to systemic toxicity and tachyphylaxis in clinical trials, targeting MK-2 offers a more selective approach to modulating inflammatory cytokines (e.g., TNF-α, IL-6) and overcoming drug resistance in oncology[1].

3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 53661-19-1) belongs to the aminocyanopyridine class of compounds, which have been extensively documented as potent MK-2 inhibitors[2]. In early-stage drug discovery, this compound serves as an excellent reference scaffold for validating High-Throughput Screening (HTS) assays. Its predictable binding kinetics and structural amenability make it an ideal positive control for both biochemical and cell-based screening cascades.

G Stimuli Cellular Stress / Cytokines p38 p38 MAPK Stimuli->p38 Activates MK2 MK-2 (MAPKAPK2) p38->MK2 Phosphorylates Substrates TTP / HSP27 MK2->Substrates Phosphorylates Output TNF-α / IL-6 Production Substrates->Output mRNA Stabilization Inhibitor 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile Inhibitor->MK2 Inhibits

p38/MK-2 signaling axis and pharmacological intervention points.

Assay Design & Causality

To build a self-validating screening cascade, researchers must employ orthogonal assays that confirm both biochemical target engagement and cellular permeability.

  • Biochemical Readout (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent or radiometric assays due to its resistance to compound autofluorescence and inner-filter effects[3]. By utilizing a long-lifetime europium fluorophore, short-lived background fluorescence from library compounds decays before measurement, ensuring a high Signal-to-Background (S/B) ratio.

  • Cellular Readout (High-Content Imaging): MK-2 resides in the nucleus in its inactive state. Upon phosphorylation by p38, a conformational change unmasks its Nuclear Export Signal (NES), driving MK-2 into the cytoplasm. The MK2-EGFP translocation assay provides a direct, single-cell functional readout of this dynamic process, confirming that the inhibitor can cross the cell membrane and engage MK-2 in a physiological environment[4].

Experimental Protocols

Protocol A: 384-Well TR-FRET MK-2 Kinase Assay

Objective: Quantify the IC50 of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile against recombinant MK-2. Causality Check: The ATP concentration is intentionally set near its apparent Km​ (approx. 30 µM) to ensure the assay remains highly sensitive to ATP-competitive inhibitors[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense 100 nL of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (10-point dose-response, 1:3 serial dilution in 100% DMSO) into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant human MK-2 (final concentration 1 nM) in Assay Buffer. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Reaction Initiation: Add 5 µL of Substrate Mix containing Biotin-HSP27 peptide (final 100 nM) and ATP (final 30 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, 0.5 nM Eu-cryptate-labeled anti-phospho-HSP27 antibody, and 5 nM Streptavidin-XL665.

  • Readout: Incubate for 60 minutes at RT. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

G Step1 1. Kinase Reaction MK-2 + ATP + Biotin-Peptide ± Inhibitor Step2 2. Stop Reaction Add EDTA Step1->Step2 Step3 3. Detection Phase Eu-anti-pPeptide + SA-APC Step2->Step3 Step4 4. TR-FRET Readout Ex: 337nm, Em: 620/665nm Step3->Step4

Step-by-step workflow of the TR-FRET MK-2 Kinase Assay.

Protocol B: High-Content MK2-EGFP Translocation Assay

Objective: Evaluate the cellular efficacy and permeability of the reference compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed U2OS cells stably expressing MK2-EGFP at 5,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (dose-response) and incubate for 1 hour.

  • Pathway Activation: Induce hyperosmotic stress by adding NaCl to a final concentration of 175 mM (350 mOsm) for 45 minutes to robustly activate the p38/MK-2 axis[4].

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Wash with PBS and stain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

  • Imaging & Analysis: Image using an automated High-Content Screening (HCS) system. Use the Hoechst channel to define the nuclear mask and dilate the mask to define the cytoplasmic ring. Calculate the Cytoplasm/Nucleus (C/N) EGFP intensity ratio.

Data Presentation & Quality Control

To ensure assay robustness, Z'-factor and Signal-to-Background (S/B) ratios must be calculated for every plate. Below is a representative data summary for the reference scaffold.

Assay TypeTargetIC50 / EC50 (µM)Z'-FactorS/B Ratio
TR-FRET Kinase MK-2 (Biochemical)0.85 ± 0.120.827.5
HCS Translocation MK-2 (Cellular)2.40 ± 0.350.684.2

Note: The rightward shift in cellular EC50 compared to biochemical IC50 is an expected phenomenon driven by membrane permeability barriers and high intracellular ATP competition.

Troubleshooting & Optimization

  • Low Z'-Factor in TR-FRET: Often caused by liquid handling errors or bubble formation in 384-well plates. Centrifuge plates at 1,000 x g for 1 minute before reading. Ensure the EDTA concentration in the stop buffer is sufficient to chelate all Mg2+ and halt the kinase reaction immediately.

  • Poor Translocation Window in HCS: Ensure the U2OS MK2-EGFP cells are not over-passaged (use < passage 15). Over-confluency can blunt the hyperosmotic stress response. If the C/N ratio window is narrow, try substituting NaCl with Anisomycin (1 µg/mL) as an alternative pathway activator.

References

  • Patent WO2004054505A2 : Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors. Google Patents. 2

  • Analytical Biochemistry (2005) : Time-resolved Forster resonance energy transfer assays for the binding of nucleotide and protein substrates to p38 protein kinase.3

  • PLoS One (2014) : A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells.4

  • ACS Medicinal Chemistry Letters (2011) : Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors.5

  • Frontiers in Oncology (2019) : Targeting MK2 Is a Novel Approach to Interfere in Multiple Myeloma.1

Sources

Application Notes and Protocols for the Functionalization of 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE at the Amino Group

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile core represents a privileged scaffold in medicinal chemistry and materials science. The presence of a primary amino group ortho to a nitrile on a partially saturated isoquinoline framework offers a rich chemical handle for a variety of functionalization reactions. This guide provides a detailed exploration of key synthetic strategies to modify the amino group, enabling the generation of diverse compound libraries for drug discovery and other applications.

The strategic functionalization of this amino group can significantly modulate the scaffold's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of new functional groups can facilitate novel interactions with biological targets or imbue the molecule with unique photophysical properties.[1] This document will detail protocols for acylation, reductive amination, and palladium-catalyzed cross-coupling reactions, providing the rationale behind the chosen methodologies and offering step-by-step guidance for their successful implementation.

I. Acylation and Related Reactions: Building Amides, Ureas, and Thioureas

The nucleophilic character of the primary amino group in 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile makes it readily amenable to acylation and related transformations. These reactions are fundamental in drug development for introducing a wide range of substituents that can act as hydrogen bond donors or acceptors, or occupy specific pockets in a protein's active site.

A. Rationale and Mechanistic Considerations

Acylation of the amino group proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group yields the corresponding amide. The choice of acylating agent and reaction conditions can be tailored to the reactivity of the substrate and the desired product. For instance, the use of a base like triethylamine or pyridine is common to neutralize the acid byproduct (e.g., HCl) generated when using acid chlorides.

Similar principles apply to the formation of ureas and thioureas, where the amino group reacts with isocyanates or isothiocyanates, respectively. These reactions are typically very efficient and proceed without the need for a catalyst.[2][3][4]

B. Experimental Protocols

This protocol describes the synthesis of N-(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)acetamide.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Dissolve 3-amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile in DCM B Add triethylamine A->B C Cool to 0 °C B->C D Add acetyl chloride dropwise C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench with water F->G H Extract with DCM G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Acylation Workflow

Materials:

  • 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a stirred solution of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Table 1: Representative Acylation and Related Reactions

EntryReagentProduct TypeExpected YieldNotes
1Acetyl chlorideAmideHighStandard acylation conditions.
2Benzoyl chlorideAmideHighApplicable to a wide range of aryl and alkyl acid chlorides.
3Formic acidFormamideModerate to HighCan be achieved by heating with formic acid.[2][4]
4Phenyl isocyanateUreaHighTypically a rapid and high-yielding reaction.[2][4]
5Phenyl isothiocyanateThioureaHighSimilar to isocyanate reactions.[2][4]

II. Reductive Amination: N-Alkylation Strategies

Reductive amination is a powerful and versatile method for the N-alkylation of primary and secondary amines.[5][6] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine.

A. Rationale and Mechanistic Considerations

The key to a successful reductive amination is the choice of reducing agent. The reducing agent must be capable of reducing the iminium ion intermediate but be slow to react with the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and selectivity.[5] The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the subsequent reduction.

Reaction Pathway Diagram:

A 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile C Iminium Ion Intermediate A->C + B Aldehyde or Ketone B->C D N-Alkylated Product C->D E [Reducing Agent] (e.g., NaBH(OAc)₃) E->D Reduction

Reductive Amination Pathway

B. Experimental Protocol

This protocol describes the synthesis of N-benzyl-3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Materials:

  • 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Scope of Carbonyl Partners in Reductive Amination

EntryCarbonyl CompoundProduct TypeExpected YieldNotes
1BenzaldehydeSecondary AmineGoodA standard substrate for reductive amination.
2AcetoneSecondary AmineGoodKetones can also be used effectively.
3CyclohexanoneSecondary AmineGoodProvides access to cycloalkyl substituents.
4Formaldehyde (as paraformaldehyde)Secondary AmineModerateRequires careful control of stoichiometry to avoid dimethylation.

III. Buchwald-Hartwig Amination: Forging C-N Bonds with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] This reaction allows for the formation of a C-N bond between an amine and an aryl halide or triflate. While typically applied to aryl amines, its principles can be extended to the functionalization of the amino group on the tetrahydroisoquinoline scaffold, treating it as a vinylogous amine.

A. Rationale and Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9] The success of this reaction is highly dependent on the choice of the palladium precatalyst, the phosphine ligand, the base, and the solvent.[10] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often essential for achieving high catalytic activity.[7][11]

Catalytic Cycle Diagram:

Pd0 Pd(0)L₂ OA Oxidative Addition PdII L₂Pd(II)(Ar)(X) OA->PdII LE Ligand Exchange Amido L₂Pd(II)(Ar)(NHR') LE->Amido RE Reductive Elimination RE->Pd0 Product Ar-NHR' RE->Product ArX Ar-X ArX->OA Amine R'-NH₂ Amine->LE Base Base Base->LE

Buchwald-Hartwig Catalytic Cycle

B. Experimental Protocol

This protocol describes the synthesis of N-phenyl-3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Materials:

  • 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Anhydrous work-up and purification solvents

Procedure:

  • In an oven-dried Schlenk tube, combine 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (1.0 eq), bromobenzene (1.2 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Table 3: Key Parameters for Buchwald-Hartwig Amination

ParameterOptionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0) in situ.
Ligand XPhos, SPhos, RuPhos, BINAPSterically demanding, electron-rich ligands that promote oxidative addition and reductive elimination.[7]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.

IV. Pictet-Spengler Reaction: A Note on Ring Formation

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds.[12][13][14] It proceeds via the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[12] While not a direct method for functionalizing the existing amino group of our target molecule, it is a cornerstone of isoquinoline chemistry. Understanding this reaction provides valuable context for the reactivity of the tetrahydroisoquinoline system and can inspire strategies for more complex, multi-step syntheses originating from simpler precursors.

Conclusion

The 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile scaffold is a versatile building block with significant potential for the development of novel chemical entities. The protocols and discussions presented herein provide a solid foundation for researchers to explore the functionalization of the C3-amino group through acylation, reductive amination, and Buchwald-Hartwig cross-coupling. The choice of synthetic strategy will ultimately be dictated by the desired target structure and the required physicochemical properties. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity.

References

  • Royal Society of Chemistry. (n.d.). 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Bakhite, E. A., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-904. Retrieved from [Link]

  • Wikipedia. (2024). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]

  • MDPI. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-904. Retrieved from [Link]

  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]

  • Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34621–34633. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reactions of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione. Retrieved from [Link]

  • MDPI. (2019). Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. Proceedings, 41(1), 32. Retrieved from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(13), 1566-1578. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1642. Retrieved from [Link]

  • American Chemical Society. (2025). Visible-Light-Mediated Deaminative Alkylation of Primary Amines with Silacarboxylic Acids via Isonitrile Formation. Organic Letters. Retrieved from [Link]

  • LOCKSS. (n.d.). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 13(2), 430. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-7,7-dimethyl-5-oxo-4-(p-tolyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103648499A - Processes for preparing isoquinolinones and solid forms of ....
  • Wiley Online Library. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]

  • Google Patents. (n.d.). HU204764B - Process for n-alkylation of aliphatic amines or aminoalcohols.
  • Google Patents. (n.d.). US20210009631A1 - Solid phase synthesis of acylated peptides.
  • Figshare. (2002). Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890–7893. Retrieved from [Link]

  • PubMed. (2008). Biotransformation of 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878), a novel 5-hydroxytryptamine (5-HT)1A agonist/5-HT3 antagonist, in human hepatic cytochrome P450 enzymes. Drug Metabolism and Disposition, 36(5), 831-840. Retrieved from [Link]

  • PubMed. (2002). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890-7893. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amine-functionalized ZIF-8 with 3-amino-1,2,4-triazole by postsynthetic modification for efficient CO2-selective adsorbents and beyond. Journal of Materials Chemistry A. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing solubility and precipitation challenges when working with 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE (CAS: 53661-19-1) in Dimethyl Sulfoxide (DMSO).

Our methodology focuses on the causality behind solubility failures—bridging the gap between molecular thermodynamics and practical benchtop workflows.

Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecular interplay between the solute and the solvent. 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE contains a highly basic tetrahydroisoquinoline core, a hydrogen-bond donating amino group (-NH2), and a strongly electron-withdrawing, hydrogen-bond accepting nitrile group (-CN).

While DMSO is a universal polar aprotic solvent, its interaction with this specific compound is highly sensitive to environmental factors.

Table 1: Comparative Physicochemical Profile

Parameter3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILEDimethyl Sulfoxide (DMSO)
Chemical Nature Polar, amphoteric (amino/nitrile groups)Polar aprotic solvent
H-Bonding Profile Strong Donor (-NH2) and Acceptor (-CN, N)Strong Acceptor (S=O), No Donor
Lattice Energy High (due to intermolecular -NH2 to -CN networks)N/A
Hygroscopicity Low to ModerateExtremely High (rapidly absorbs atmospheric water)
Freezing Point Solid at Room Temperature18.5°C (65.3°F)

Core Troubleshooting Guide (FAQs)

Q1: Why is my compound failing to dissolve completely in 100% DMSO at room temperature?

The Causality: The failure to dissolve is often a kinetic issue rather than a thermodynamic one. The compound's amino and nitrile groups form a rigid intermolecular hydrogen-bond network, resulting in a high crystal lattice energy. At room temperature (20-25°C), the activation energy required for DMSO to disrupt this lattice and solvate the molecules may not be met, leading to incomplete dissolution . The Solution: Apply mild thermal energy (37°C) combined with mechanical disruption (sonication) to overcome the kinetic barrier. If the solution remains cloudy after 10 minutes, you have either hit the thermodynamic solubility limit, or your DMSO has been compromised by water.

Q2: My DMSO stock solution was initially clear but developed a precipitate after a month in storage. What caused this?

The Causality: This is a classic symptom of water contamination. DMSO is exceptionally hygroscopic. Every time the storage vial is opened to the atmosphere, it absorbs moisture. Water is a polar protic solvent; its introduction shifts the dielectric constant of the solution and aggressively competes for hydrogen bonding with the DMSO sulfoxide oxygen . Stripped of its solvation shell, the compound precipitates. Furthermore, because DMSO freezes at 18.5°C, storing it in standard refrigerators causes the solvent to crystallize, locally supersaturating the compound in the remaining liquid phase and triggering irreversible nucleation . The Solution: Store stocks in single-use, anhydrous aliquots at room temperature in a desiccator, or at -20°C (ensuring complete thawing and vortexing before use).

Q3: The compound "crashes out" immediately when I transfer the DMSO stock into my aqueous assay buffer. How do I prevent this?

The Causality: This phenomenon is known as "solvent-shift precipitation." When a highly concentrated DMSO stock is injected into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic/polar compound is suddenly left in a localized aqueous environment where its thermodynamic solubility is near zero. This rapid supersaturation forces the compound to nucleate into nano-precipitates, which frequently cause false positives in biological assays due to light scattering or non-specific protein aggregation . The Solution: Never perform serial dilutions in the aqueous buffer. Perform all intermediate dilutions in 100% anhydrous DMSO, and make a single, rapid transfer of the final working concentration into the assay buffer under vigorous vortexing. Keep the final DMSO concentration strictly ≤1% .

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Follow these SOPs to guarantee compound solubility and assay reliability.

SOP 1: Preparation of Anhydrous DMSO Stock Solutions
  • Equilibration: Allow the lyophilized 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE and anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to equilibrate to room temperature inside a desiccator.

  • Weighing: Weigh the required mass of the compound into a sterile, amber glass vial (glass prevents plasticizer leaching).

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Kinetic Disruption: Vortex vigorously for 60 seconds. Place the vial in a sonicating water bath at 37°C for 10 minutes.

  • Self-Validation Check: Hold the vial against a solid black background under bright light. Inspect for any floating micro-crystals or opalescence. The solution must be optically clear.

  • Aliquot & Purge: Divide the stock into 50 µL single-use aliquots. Purge the headspace of each tube with a gentle stream of inert gas (Argon or Nitrogen) before sealing tightly.

SOP 2: Serial Dilution and Aqueous Assay Transfer
  • Thawing: If stored at -20°C, allow the single-use DMSO aliquot to thaw completely at room temperature. Vortex for 30 seconds to ensure homogeneity.

  • DMSO Serial Dilution: Perform all required serial dilutions to reach your working concentrations using 100% anhydrous DMSO .

  • Rapid Dispersion: Place your aqueous assay buffer on a vortex mixer at medium speed. Rapidly inject the required volume of the DMSO working solution directly into the center of the vortexing buffer.

  • Self-Validation Check: Before introducing biological targets (e.g., cells or enzymes), measure the Optical Density (OD) of the final buffer at 600 nm, or utilize Dynamic Light Scattering (DLS). An elevated baseline indicates the presence of nano-precipitates.

Visualizations

G Start Compound in 100% DMSO Check1 Visual Inspection: Is it completely dissolved? Start->Check1 Action1 Warm to 37°C & Sonicate (10 min) Check1->Action1 No (Cloudy/Particulates) Success Proceed to Storage/Assay Check1->Success Yes Check2 Did it dissolve? Action1->Check2 Action2 Check DMSO Quality: Is it anhydrous? Check2->Action2 No (Thermodynamic or Water Issue) Check2->Success Yes (Kinetic Issue)

Decision tree for troubleshooting initial DMSO solubility issues.

G Stock 100% DMSO Stock (Fully Solvated) Dilution Addition to Aqueous Buffer Stock->Dilution Supersat Solvent Shift & Supersaturation Dilution->Supersat Nucleation Nucleation of Compound Supersat->Nucleation Precip Nano-precipitation (False Positives) Nucleation->Precip

Mechanism of solvent-shift precipitation upon aqueous dilution.

References

  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry. Available at:[Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde STAX. Available at:[Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling (ACS). Available at:[Link]

  • Czajkowska, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism. PMC (NIH). Available at:[Link]

preventing degradation of 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to degradation, compromising experimental results and the overall success of your research. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent, identify, and address potential degradation.

I. Understanding the Molecule: Key Stability Concerns

3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE possesses three key functional groups that influence its stability: a secondary amine within the tetrahydroisoquinoline ring, an aromatic amine, and a nitrile group. The primary degradation pathways of concern are oxidation of the tetrahydroisoquinoline and amino groups, and hydrolysis of the nitrile group.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE?

A1: For long-term storage, the compound should be stored as a solid at -20°C or lower in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). This minimizes exposure to oxygen, moisture, and light, which are the primary drivers of degradation. For compounds with amine functionalities, it is a general best practice to protect them from prolonged exposure to light and air to prevent degradation.[1]

Q2: I've observed a color change in my solid sample (e.g., from off-white to yellow or brown). What does this indicate?

A2: A color change is a strong indicator of degradation, likely due to oxidation of the amino groups or the tetrahydroisoquinoline ring system. Do not use a discolored solid or solution as it may contain degradation products that could interfere with your experiment.[1] It is recommended to discard the material and use a fresh, properly stored sample.

Q3: Can I store the compound in solution?

A3: Storing the compound in solution for long periods is not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store solutions, prepare them fresh and use them as quickly as possible. For short-term storage (less than 24 hours), keep the solution at 2-8°C and protected from light. Solvents should be of high purity and degassed to remove dissolved oxygen.

Q4: My analytical results (e.g., HPLC, NMR) show unexpected peaks. Could this be due to degradation?

A4: Yes, the appearance of new peaks in your analytical data is a common sign of degradation. The primary degradation products to expect are the corresponding amide and carboxylic acid from nitrile hydrolysis, and various oxidation products of the tetrahydroisoquinoline ring.

Q5: What are the main degradation pathways I should be aware of?

A5: The two principal degradation pathways are:

  • Oxidation: The tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to aromatization to the corresponding isoquinoline or the formation of N-oxides. The amino group is also prone to oxidation.

  • Hydrolysis: The nitrile group can undergo hydrolysis, especially in the presence of trace amounts of acid or base, to form the corresponding amide and subsequently the carboxylic acid.[2][3][4][5][6]

III. Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C or below, under an inert atmosphere, and protected from light. 2. Use a Fresh Sample: If there is any doubt about the integrity of your current stock, use a new, unopened vial of the compound. 3. Perform Quality Control: Before use, run a quick analytical check (e.g., TLC or HPLC) to confirm the purity of the compound.
Appearance of new, unidentified peaks in HPLC analysis. Formation of degradation products.1. Identify Degradants: Use LC-MS/MS to identify the molecular weights of the new peaks. Common degradation products will have molecular weights corresponding to the amide or carboxylic acid derivatives. 2. Optimize Storage: Re-evaluate your storage conditions to mitigate further degradation. Ensure the container is properly sealed and under an inert atmosphere.
Poor solubility of the compound compared to previous batches. The compound may have degraded into less soluble byproducts.1. Confirm Purity: Analyze the sample using HPLC or NMR to assess purity. 2. Purify if Necessary: If the impurity profile is minor, consider re-purification by flash chromatography. However, for significant degradation, it is best to use a new sample.

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving the Compound: Upon receipt, immediately transfer the compound to a -20°C or -80°C freezer.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the solid compound into smaller, single-use vials.

  • Inert Atmosphere: When aliquoting, perform the work in a glove box or under a gentle stream of argon or nitrogen to minimize exposure to air and moisture.

  • Container: Use amber glass vials with tight-fitting, Teflon-lined caps to protect from light and prevent moisture ingress.

  • Labeling: Clearly label each aliquot with the compound name, date, and concentration (if in solution).

  • Weighing: When weighing the compound for an experiment, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.

  • Solution Preparation: Prepare solutions immediately before use with high-purity, degassed solvents.

Protocol 2: Analytical Method for Detecting Degradation by HPLC

This reversed-phase HPLC method is a starting point for assessing the purity of 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE and detecting potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm.[1]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Expected Results: A pure sample should show a single major peak. The appearance of additional peaks, particularly those with different retention times, suggests the presence of impurities or degradation products.

V. Visualization of Degradation Pathways and Workflow

Potential Degradation Pathways

cluster_0 Oxidation Pathway cluster_1 Hydrolysis Pathway A 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile B Oxidized Intermediates (e.g., Iminium Ion) A->B Oxidant (e.g., O2) D N-Oxide Derivative A->D Oxidation C Aromatized Isoquinoline Derivative B->C Rearomatization E 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile F Corresponding Amide E->F H2O (Acid/Base catalyst) G Corresponding Carboxylic Acid F->G H2O (Acid/Base catalyst) Start Receive Compound Store Store at <= -20°C under Inert Atmosphere Start->Store Aliquot Aliquot into Single-Use Vials Store->Aliquot Warm Warm to RT in Desiccator Aliquot->Warm Weigh Weigh for Experiment Warm->Weigh Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Use Use Immediately Dissolve->Use

Caption: Recommended workflow for storage and handling.

VI. References

  • BenchChem. (2025). Preventing degradation of aminonitriles during workup and purification. Retrieved from BenchChem Technical Support.

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. Nitrile. Retrieved from [Link]

  • ResearchGate. Nitrile groups forming hydrophobic interactions. Retrieved from [Link]

  • Common Conditions. Nitrile to Acid. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS. Retrieved from BenchChem Technical Support.

  • Google Patents. (1975). Process for hydrolysis of nitriles. US3920670A.

  • Save My Exams. (2025). Nitriles | OCR A Level Chemistry A Revision Notes 2015. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, S. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Chemistry Steps. Reactions of Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Purification & Recrystallization of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS 53661-19-1) . As a critical intermediate in the synthesis of mitogen-activated protein kinase-activated protein kinase-2 (MK2) inhibitors and other pharmaceutical agents , obtaining this compound in high purity (>99%) is essential for downstream drug development.

This guide provides field-proven troubleshooting, solvent selection matrices, and self-validating protocols to help researchers overcome common purification bottlenecks such as tar formation, co-eluting isomers, and poor crystallization yields.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude reaction mixture is a dark, viscous oil instead of a solid. How do I initiate purification? A: This is a frequent issue caused by the polymerization of unreacted malononitrile or the oxidation of the primary amine group during multi-component synthesis.

  • Causality & Solution: The target molecule contains a basic pyridine-like nitrogen and an amino group. You can exploit this basicity by performing an acid-base extraction. Dissolve the crude oil in an organic solvent and extract with dilute HCl. The target compound protonates and moves to the aqueous layer, leaving lipophilic, neutral polymeric tars in the organic layer. Basifying the aqueous layer to pH 9 forces the free base to precipitate as a workable solid .

Q2: During silica gel chromatography, my product streaks heavily, leading to poor resolution from structurally similar byproducts. How can I fix this? A: Streaking is caused by strong secondary interactions between the basic amine/pyridine nitrogens of the target compound and the acidic silanol groups on the silica gel stationary phase.

  • Causality & Solution: To suppress these interactions, you must deactivate the silica. Add 1% triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Dichloromethane:Methanol:TEA at 95:4:1). The TEA competitively binds to the silanol sites, ensuring the target compound elutes as a sharp, well-defined band.

Q3: I am trying to recrystallize the compound, but it either "oils out" or yields an amorphous powder instead of crystals. What is the optimal solvent system? A: "Oiling out" occurs when the solvent system is too non-polar, causing phase separation instead of crystallization, or when the compound cools too rapidly.

  • Causality & Solution: Transition to a polar, miscible binary solvent system like Ethanol/Water. The compound is highly soluble in hot ethanol due to hydrogen bonding with the -NH₂ and -CN groups, but insoluble in water. By dissolving the compound in boiling ethanol and adding water dropwise until the cloud point is reached, you create a supersaturated solution. Slow cooling forces the molecules into a highly ordered crystalline lattice, excluding impurities .

Part 2: Quantitative Data & Solvent Selection Matrix

To assist in your recrystallization and chromatography workflows, the following table summarizes the solubility profile and suitability of various solvents for this specific isoquinoline derivative.

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityMechanistic Notes
Dichloromethane (DCM) ModerateHighChromatographyGood for loading onto silica; poor for recrystallization due to high solubility.
Ethanol (EtOH) LowHighRecrystallizationExcellent primary solvent. H-bonding stabilizes the solute at high temperatures.
Water (H₂O) InsolubleInsolubleAnti-solventHighly effective anti-solvent when paired with miscible alcohols (EtOH/MeOH).
Ethyl Acetate / Hexane LowModerateRecrystallizationViable alternative. Hexane acts as the anti-solvent to drive precipitation.
Dimethylformamide (DMF) HighHighReaction SolventToo strong for recrystallization; requires high-vacuum distillation to remove.

Part 3: Step-by-Step Methodologies

Protocol A: Acid-Base Pre-Treatment (Self-Validating Step)
  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Acid Extraction: Transfer to a separatory funnel. Add 100 mL of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Collect the lower aqueous layer (contains the protonated product). Discard the dark organic layer.

    • Validation Check: Spot both layers on a TLC plate (UV 254 nm); the product spot must be entirely localized in the aqueous phase.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Na₂CO₃ until the pH reaches 9. A precipitate will form.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography (Deactivated Silica)
  • Column Preparation: Slurry pack silica gel in DCM. Add 1% TEA to the silica slurry to deactivate acidic silanol sites.

  • Loading: Dissolve the semi-pure free base in a minimum volume of DCM and carefully load it onto the column head.

  • Elution: Elute using a gradient of DCM to DCM:Methanol (95:5) containing 1% TEA.

  • Fraction Validation: Spot fractions on a TLC plate. Develop in DCM:MeOH (9:1). Visualize under UV light (254 nm). Combine fractions containing the single product spot (R_f ~ 0.4).

Protocol C: Optimal Recrystallization (Ethanol/Water)
  • Initial Dissolution: Place the semi-pure solid (>90% purity via HPLC) in a round-bottom flask. Add a minimum volume of absolute ethanol (approx. 5-8 mL per gram of solid).

  • Heating: Heat the suspension to reflux (78°C) using a water bath until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining reflux, add deionized water dropwise until the solution becomes faintly cloudy (the "cloud point").

  • Clarification: Add 1-2 drops of ethanol just until the solution turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.

    • Causality: Slow cooling promotes the growth of large, pure crystals and prevents impurities from being trapped in the lattice.

  • Filtration: Vacuum filter the crystals using a Büchner funnel. Wash with ice-cold 30% ethanol/water. Dry under high vacuum for 12 hours.

    • Validation Check: Confirm final purity via quantitative NMR or HPLC (>99%).

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (CAS 53661-19-1) AcidBase Acid-Base Extraction (1M HCl then pH 9) Crude->AcidBase OrganicWaste Organic Impurities (Discard) AcidBase->OrganicWaste Org. Phase AqPhase Aqueous Phase (Protonated Product) AcidBase->AqPhase Aq. Phase Silica Flash Chromatography (DCM:MeOH:TEA 95:4:1) AqPhase->Silica Basify & Extract Assess Purity > 95%? (HPLC/TLC) Silica->Assess Assess->Silica No Recryst Recrystallization (EtOH/H2O) Assess->Recryst Yes Pure Pure Compound (>99% Purity) Recryst->Pure

Figure 1: Purification workflow for 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Part 5: References

  • Title: WO2004054505A2 - Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors Source: Google Patents URL:

  • Title: Purification of Laboratory Chemicals (8th Edition) Source: ScienceDirect / Elsevier URL: [Link]

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we synthesize fundamental chemical principles with field-proven insights to help you troubleshoot and optimize your experiments for maximal yield and purity.

Fundamental Principles: The Critical Role of Temperature

The synthesis of polysubstituted heterocyclic compounds like 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, likely proceeding through a Thorpe-Ziegler type condensation, is highly sensitive to temperature. Temperature is not merely a parameter to be set; it is a tool to control the reaction's rate, selectivity, and final outcome.

  • Reaction Kinetics: As per the Arrhenius equation, increasing the temperature increases the kinetic energy of reactant molecules. This leads to more frequent and energetic collisions, which more often surpass the activation energy (Ea) barrier, thus accelerating the reaction rate.[1] However, this acceleration is not uniform across all possible reaction pathways.

  • Selectivity and Side Reactions: Many organic reactions feature competing pathways, including the formation of kinetic vs. thermodynamic products, side-products (e.g., dimers, polymers), or degradation of starting materials and products.[2]

    • Low Temperatures (e.g., RT to 40°C): May favor the formation of a kinetic product or be insufficient to overcome the activation energy, leading to low or no yield.

    • Moderate Temperatures (e.g., 40°C to 80°C): Often represent the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant side-product formation.[3][4]

    • High Temperatures (e.g., >80°C to reflux): Can accelerate the desired reaction but may also provide sufficient energy to activate undesired reaction pathways or cause decomposition.[2][5]

  • Thermodynamics: The overall reaction may be exothermic or endothermic. In exothermic reactions, excessive heat can create thermal runaway conditions if not properly managed. Understanding the thermodynamic profile is crucial for safe and controlled scale-up.

Visualizing the Synthetic Pathway

The synthesis is a multi-component reaction involving a cyclic ketone, malononitrile, and a base catalyst. The temperature influences each step of this cascade.

Reaction_Pathway Figure 1: Plausible Reaction Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization (Thorpe-Ziegler) cluster_3 Step 4: Tautomerization A Cyclic Ketone + Malononitrile B α,β-Unsaturated Nitrile (Intermediate I) A->B Base, ΔT1 C Intermediate I D Adduct (Intermediate II) C->D Base, ΔT2 E Intermediate II F Cyclized Intermediate E->F ΔT3 G Cyclized Intermediate H Final Product: 3-Amino-5,6,7,8-tetrahydro-4- isoquinolinecarbonitrile G->H [H+] Troubleshooting_Workflow Figure 2: Temperature Optimization Workflow Start Reaction Outcome Unsatisfactory Q1 Check Yield Start->Q1 Q2 Check Purity Q1->Q2 Acceptable LowYield Low / No Yield Q1->LowYield Low Impure High Impurity Q2->Impure Low Stalled Reaction Stalled Q2->Stalled Stalls End Optimal Conditions Achieved Q2->End High Sol_LowYield Action: Increase Temp in 10°C increments. Monitor via TLC/LC-MS. LowYield->Sol_LowYield Sol_Impure Action: Decrease Temp by 10-20°C. Consider a temperature profile. Impure->Sol_Impure Sol_Stalled Action: Moderate temp increase (if endothermic). Consider water removal. Stalled->Sol_Stalled Sol_LowYield->End Sol_Impure->End Sol_Stalled->End

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 53661-19-1). This fused bicyclic scaffold is a critical building block in drug discovery, particularly in the development of kinase inhibitors targeting EPHA4 receptor tyrosine kinases and p38 MAPK pathways [1].

Synthesizing this specific regioisomer presents unique challenges. Traditional multicomponent reactions often yield complex mixtures of regioisomers and hydrolysis byproducts. This guide is designed for researchers and process chemists to troubleshoot these side reactions, understand the underlying mechanistic causality, and implement a self-validating, high-yielding stepwise protocol.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my one-pot synthesis yield a mixture of regioisomers, specifically the quinoline byproduct? A: When attempting a one-pot condensation of 2-(dimethylaminomethylene)cyclohexanone, malononitrile, and an ammonia source, you are setting up a competition between two electrophilic sites. Malononitrile can attack either the ring ketone (C1) or the exocyclic enamine (C2).

  • Path A (Desired): Malononitrile attacks the ring ketone, and ammonia displaces the exocyclic enamine, cyclizing to form the isoquinoline core.

  • Path B (Undesired): Malononitrile attacks the highly reactive exocyclic enamine via Michael addition-elimination, and ammonia attacks the ring ketone, cyclizing to form the regioisomeric byproduct, 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile [2]. Because the exocyclic enamine is highly electrophilic, Path B often outcompetes Path A, leading to poor yields of the target isoquinoline.

Regioselectivity SM 2-(Dimethylaminomethylene)cyclohexanone + Malononitrile PathA Path A: Attack at Ring Ketone (Desired Pathway) SM->PathA PathB Path B: Attack at Exocyclic Enamine (Undesired Pathway) SM->PathB IntA Intermediate A (C1-dicyanovinyl) PathA->IntA IntB Intermediate B (C2-dicyanovinyl) PathB->IntB NH3_A + NH3 (Cyclization) IntA->NH3_A NH3_B + NH3 (Cyclization) IntB->NH3_B ProdA 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile (ISOQUINOLINE) NH3_A->ProdA ProdB 2-Amino-5,6,7,8-tetrahydro- quinoline-3-carbonitrile (QUINOLINE BYPRODUCT) NH3_B->ProdB

Divergent regioselectivity pathways in the synthesis of fused pyridines.

Q2: How can I completely eliminate the quinoline regioisomer byproduct? A: You must abandon the one-pot approach and utilize a stepwise protocol . By reacting cyclohexanone with malononitrile first, you pre-establish the C-C bond at the ring ketone (forming cyclohexylidenemalononitrile). Subsequent formylation of the alpha-position using Dimethylformamide Dimethyl Acetal (DMF-DMA) [3] creates the necessary enamine. When ammonia is introduced, it has no choice but to displace the dimethylamine and cyclize onto the cyano group, exclusively yielding the isoquinoline scaffold.

Q3: I am observing a significant amount of a 3-hydroxy-4-cyano byproduct. What is causing this? A: The formation of 3-hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a classic hydrolysis side reaction. It occurs when trace water hydrolyzes the highly reactive cyano or imine intermediates before aromatization can occur.

  • Solution: Maintain strictly anhydrous conditions. Avoid using aqueous ammonium hydroxide or wet ammonium acetate. Instead, use a solution of anhydrous ammonia in methanol (7 N) and dry your solvents over 3Å molecular sieves.

Q4: Why is my product turning dark and showing fully aromatic isoquinoline impurities on NMR? A: Tetrahydroisoquinolines are susceptible to oxidative aromatization (dehydrogenation) in the presence of atmospheric oxygen and light, especially during extended refluxing or basic aqueous workups.

  • Solution: Degas all reaction solvents by sparging with Argon or Nitrogen for 15 minutes prior to use. Conduct the cyclization step under an inert atmosphere and store the isolated solid in amber vials at 4°C.

Part 2: Quantitative Data & Method Comparison

The table below summarizes the critical performance metrics of the traditional one-pot method versus the optimized stepwise DMF-DMA method.

ParameterTraditional One-Pot MethodOptimized Stepwise (DMF-DMA) Method
Overall Yield 35 - 45%68 - 75%
Regiomeric Ratio (Isoquinoline : Quinoline) ~ 1 : 1.5 (Favors Quinoline)> 99 : 1 (Exclusive Isoquinoline)
Major Byproducts 2-Amino-quinoline-3-carbonitrile, 3-Hydroxy-isoquinolineTrace hydrolysis amides
Purification Requirement Difficult silica gel column chromatographySimple recrystallization (Ethanol)
Scalability Poor (Exothermic, complex mixtures)Excellent (Self-validating intermediates)

Part 3: Step-by-Step Optimized Protocol (Stepwise Method)

This protocol is a self-validating system: each intermediate has a distinct visual and TLC profile, ensuring that errors are caught before the final cyclization.

Step 1: Knoevenagel Condensation (Pre-forming the C1 Bond)
  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexanone (9.8 g, 100 mmol) and malononitrile (6.6 g, 100 mmol) in anhydrous toluene (100 mL).

  • Catalysis: Add ammonium acetate (0.77 g, 10 mmol) and glacial acetic acid (2.0 mL).

  • Reaction: Reflux the mixture under Argon. Water will collect in the Dean-Stark trap. The reaction is complete when water ceases to evolve (~3 hours).

  • Validation: TLC (Hexane:EtOAc 4:1) should show the disappearance of cyclohexanone and the formation of a new UV-active spot.

  • Workup: Wash the organic layer with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo to yield cyclohexylidenemalononitrile as an off-white solid.

Step 2: Alpha-Formylation via DMF-DMA
  • Setup: Dissolve the crude cyclohexylidenemalononitrile (14.6 g, 100 mmol) in anhydrous DMF (30 mL).

  • Reagent Addition: Add Dimethylformamide Dimethyl Acetal (DMF-DMA) (14.3 g, 120 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C for 4 hours under an inert atmosphere. The solution will turn deep yellow/orange.

  • Validation: The acidic alpha-protons of the cyclohexane ring react with DMF-DMA to form the enamine. TLC will confirm the formation of a highly polar, bright yellow spot: 2-(dimethylaminomethylene)cyclohexylidenemalononitrile .

  • Workup: Remove DMF and excess DMF-DMA under reduced pressure. The crude intermediate can be used directly in the next step.

Step 3: Regioselective Cyclization
  • Setup: Transfer the crude intermediate from Step 2 into a heavy-walled pressure flask.

  • Amination: Add 50 mL of a 7 N solution of anhydrous ammonia in methanol. Seal the flask tightly.

  • Reaction: Stir the mixture at 50°C for 12 hours. The ammonia displaces the dimethylamine group, forms an imine at the ring carbon, and undergoes intramolecular nucleophilic attack onto the cyano group.

  • Validation: The deep orange color will fade to a pale yellow suspension as the fused pyridine ring forms and precipitates.

  • Isolation: Cool the flask to 0°C. Filter the precipitated solid, wash with cold methanol, and recrystallize from hot ethanol to yield pure 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (>99% regiomeric purity).

Part 4: References

  • Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors. US Patent WO2004054505A2. Available at:

  • Fragment based lead discovery of small molecule inhibitors for the EPHA4 receptor tyrosine kinase. ResearchGate. Available at:

  • Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Journal of Heterocyclic Chemistry. Available at:

Technical Support Center: Optimizing HPLC Retention for 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the reversed-phase HPLC mobile phase for 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this and structurally similar basic compounds. Here, we move beyond generic advice to explain the reasoning behind experimental choices, empowering you to develop robust and reproducible methods.

Part 1: Foundational Knowledge and Initial Method Development

The target analyte, 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, possesses a basic amino group, making its retention sensitive to mobile phase pH. Understanding and controlling the ionization state of the analyte is paramount for achieving consistent retention and good peak shape. In reversed-phase HPLC, the ionized form of a compound is more polar and will elute earlier, while the neutral form is more hydrophobic and will be retained longer on the non-polar stationary phase.[1][2]

Where to Begin: The Scouting Gradient

When the physicochemical properties of a compound like pKa are unknown, a scouting gradient is the logical first step.

Initial Recommended Conditions:

ParameterRecommendationRationale
Column C18, 2.1 or 3.0 mm i.d., 100 mm length, < 3 µm particle sizeA C18 column is a good general-purpose starting point for reversed-phase chromatography. The smaller internal diameter conserves solvent.
Mobile Phase A 0.1% Formic Acid in WaterAt a low pH (around 2.7), the basic analyte will be protonated (ionized). This can help to achieve good peak shape by minimizing secondary interactions with the silica backbone of the column.[3][4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[5][6]
Gradient 5% to 95% B over 10 minutesA broad gradient helps to determine the approximate organic solvent concentration needed to elute the compound.
Flow Rate 0.4 - 0.6 mL/minAppropriate for the recommended column dimensions.
Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV, scan for optimal wavelength or start at 254 nm
Injection Volume 1 - 5 µL

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during method development for 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Q1: My analyte shows little to no retention and elutes at the solvent front. What should I do?

A1: This is a common issue for polar, basic compounds in reversed-phase HPLC. The primary reason is that the analyte is too polar under the current conditions to interact sufficiently with the C18 stationary phase.

Troubleshooting Steps:

  • Increase Mobile Phase pH: The initial low pH of the scouting gradient ensures the amine is protonated, which increases its polarity. By increasing the mobile phase pH to be closer to, or even above, the pKa of the amino group, the analyte will become more neutral and hydrophobic, leading to increased retention.[2] A systematic pH screening is recommended (see Part 3).

  • Consider a Different Stationary Phase: If pH adjustment is insufficient, a polar-embedded or mixed-mode stationary phase can provide alternative retention mechanisms.[7]

  • Evaluate Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), can form a neutral complex with the protonated analyte, increasing its hydrophobicity and retention.[8][9]

Q2: I'm observing significant peak tailing. How can I improve the peak shape?

A2: Peak tailing for basic compounds is often caused by secondary interactions between the protonated analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[7]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Operating at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) protonates the basic analyte but also suppresses the ionization of the silanol groups, minimizing these unwanted interactions.[4]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the silanol groups and improve peak shape.[6]

  • Use an Amine Additive: Adding a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, improving the peak shape of the basic analyte.[6]

  • Consider a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and advanced end-capping to minimize exposed silanols.

Q3: My retention times are drifting or are not reproducible. What are the likely causes?

A3: Retention time variability can stem from several sources, often related to the mobile phase or column equilibration.[10]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence. This is especially critical when changing mobile phase composition, particularly the pH.

  • Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time shifts. It is best practice to prepare the mobile phase gravimetrically rather than volumetrically.[10] Also, ensure all solvent lines are thoroughly purged with the new mobile phase to avoid contamination from previous runs.[11]

  • Control Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, small changes in pH can lead to significant shifts in retention time. It is recommended to work at a pH at least 1-2 units away from the analyte's pKa.[3][4]

  • Check for Column Contamination: A buildup of sample matrix on the column can alter its chemistry and affect retention. Use a guard column and appropriate sample preparation to minimize this.

Part 3: Systematic Mobile Phase Optimization Protocol

This protocol provides a structured approach to developing a robust HPLC method for 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Phase 1: pH Screening

The goal of this phase is to determine the optimal mobile phase pH for retention and peak shape.

Experimental Protocol:

  • Prepare a series of aqueous mobile phase A buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5). Use a buffer with a suitable pKa for each pH range (e.g., phosphate or acetate).[12] Ensure the buffer concentration is between 10-25 mM.

  • For each pH, run a scouting gradient (e.g., 5-95% acetonitrile with the corresponding aqueous buffer).

  • Analyze the retention time and peak shape of the analyte at each pH.

Expected Results and Interpretation:

pHExpected RetentionExpected Peak ShapeRationale
3.0 LowPotentially goodAnalyte is fully protonated (polar), leading to low retention. Silanol interactions are suppressed.
4.5 ModerateMay show some tailingAnalyte may be partially deprotonated, increasing retention. Some silanol interactions may occur.
6.0 HigherMay show tailingFurther deprotonation leads to increased retention. Silanol interactions may be more pronounced.
7.5 HighestPotentially poorAnalyte is likely mostly in its neutral, hydrophobic form, maximizing retention. Silanol interactions can be significant.

dot graph TD { A[Start: Low Retention/Poor Peak Shape] --> B{Is Retention Time Adequate?}; B -- No --> C[Increase Mobile Phase pH]; C --> D{Is Peak Shape Acceptable?}; B -- Yes --> D; D -- No --> E[Adjust Buffer Concentration / Add Modifier]; D -- Yes --> F[Optimize Organic Modifier & Gradient]; E --> F; F --> G[Method Finalized]; } caption: "Workflow for pH and Buffer Optimization"

Phase 2: Organic Modifier and Gradient Optimization

Once an optimal pH is selected, fine-tune the organic solvent and gradient profile.

Experimental Protocol:

  • Select Organic Modifier: Compare acetonitrile and methanol. Run the same gradient with each solvent. Methanol, being more protic, can offer different selectivity compared to acetonitrile.[3]

  • Optimize Gradient: Based on the scouting runs, narrow the gradient range to focus on the elution window of your analyte. For example, if the compound elutes at 40% acetonitrile, a new gradient of 25-55% acetonitrile over 10 minutes will provide better resolution around the peak of interest.

  • Consider Isocratic Elution: If the separation is simple, an isocratic method (constant mobile phase composition) can be more robust and transferable.

dot graph TD { A[Start with Optimal pH] --> B{Select Organic Modifier}; subgraph "Modifier Evaluation" C[Run Gradient with Acetonitrile] D[Run Gradient with Methanol] end B --> C; B --> D; C --> E{Compare Selectivity & Peak Shape}; D --> E; E --> F[Select Best Modifier]; F --> G{Optimize Gradient Slope}; G --> H{Consider Isocratic Method}; H --> I[Final Method]; } caption: "Organic Modifier and Gradient Optimization Flow"

References

  • HPLC Troubleshooting Guide. (n.d.).
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026, January 27). MTC USA.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025, July 4). Separation Science.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). Excellence in Analytical Chemistry.
  • Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX. (n.d.). Phenomenex.
  • pH Control in Reversed Phase HPLC. (n.d.). Scribd.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). ThermoFisher.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.

Sources

troubleshooting poor cell permeability of 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to diagnose and overcome challenges related to its poor cell permeability. This guide provides a series of structured FAQs and in-depth troubleshooting protocols to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile compound shows high potency in biochemical assays but has low or no activity in my cell-based assays. What is the likely cause?

A primary reason for this discrepancy is often poor cell permeability.[1] While the compound can effectively interact with its target protein in a cell-free system, it may be unable to cross the cell membrane to reach its intracellular or transmembrane target in a whole-cell context. Other potential causes include compound instability in cell culture media, rapid intracellular metabolism, or active efflux from the cell.

Q2: What are the key physicochemical properties of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile that might contribute to its poor permeability?

While specific experimental data for this exact molecule is limited, we can infer potential properties based on its structure and related compounds. Key factors influencing permeability include:

  • Polar Surface Area (PSA): The presence of an amino group (-NH2) and a nitrile group (-C≡N) likely contributes to a higher PSA. High PSA is often associated with poor passive diffusion across the lipid bilayer of the cell membrane.

  • Lipophilicity (LogP): The balance between the hydrophobic tetrahydroisoquinoline core and the polar functional groups will determine the LogP value. An optimal LogP is crucial for good permeability; values that are too high or too low can hinder membrane transport.[2]

  • Hydrogen Bonding Capacity: The amino group is a hydrogen bond donor, and the nitrile and ring nitrogens can act as acceptors. A high number of hydrogen bond donors and acceptors can impede a molecule's ability to cross the lipophilic cell membrane.[3]

  • Charge: The basicity of the amino group means the molecule could be protonated and positively charged at physiological pH, which would significantly reduce its ability to passively diffuse across the cell membrane.[4][5]

Q3: How can I experimentally confirm that poor permeability is the root cause of my issue?

To definitively determine if poor permeability is the problem, a tiered experimental approach is recommended. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][2][4]

  • PAMPA: This is a high-throughput, cell-free assay that predicts passive membrane permeability.[2][6][7] It provides a baseline understanding of your compound's intrinsic ability to cross a lipid membrane without the complexities of cellular transporters.[6][7]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9] It provides a more comprehensive picture by assessing both passive diffusion and active transport processes, including efflux.[9][10][11]

A significant discrepancy between high potency in a biochemical assay and low permeability in these assays strongly suggests that cellular uptake is the limiting factor.

Troubleshooting and Optimization Guide

This section provides a logical workflow to diagnose and address the poor cell permeability of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

Step 1: Foundational Permeability Assessment

The first step is to quantify the permeability of your compound. This will provide the necessary data to guide further optimization strategies.

G cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Diagnosis & Next Steps Biochem_Assay High Potency in Biochemical Assay Cell_Assay Low/No Activity in Cell-Based Assay PAMPA PAMPA Assay (Passive Diffusion) Cell_Assay->PAMPA Hypothesis: Poor Permeability Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Confirm with cell model Low_Passive Low Passive Permeability (Low PAMPA & Caco-2) Caco2->Low_Passive If Papp < 1 x 10⁻⁶ cm/s Active_Efflux Potential Active Efflux (Low Caco-2, High PAMPA) Caco2->Active_Efflux If Efflux Ratio > 2 Go_To_Step2 Proceed to Step 2: Cytotoxicity Assessment Low_Passive->Go_To_Step2 Go_To_Step3 Proceed to Step 3: Efflux Inhibition Active_Efflux->Go_To_Step3

Caption: Diagnostic workflow for initial permeability assessment.

This assay measures passive diffusion across a lipid-infused artificial membrane.[6][7]

  • Prepare Lipid Membrane: Coat a 96-well filter plate with a solution of lipids (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane.[12]

  • Prepare Solutions:

    • Donor Solution: Dissolve 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM.[13]

    • Acceptor Solution: Use the same buffer for the acceptor plate wells.

  • Assay Setup:

    • Add 300 µL of acceptor solution to each well of a 96-well acceptor plate.

    • Add 200 µL of the donor solution to each well of the lipid-coated filter (donor) plate.[14]

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.[7][14]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[14]

  • Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.

Data Interpretation for PAMPA:

Papp (x 10⁻⁶ cm/s)Permeability ClassificationInterpretation
> 1HighCompound is likely to have good passive diffusion.
0.1 - 1MediumPassive diffusion may be moderate.
< 0.1LowPassive diffusion is likely a significant barrier.
Step 2: Assess Compound Cytotoxicity

Before implementing strategies to increase intracellular concentration, it's crucial to determine if the compound is toxic to cells at higher concentrations.

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[15]

  • Cell Plating: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (e.g., 0.1 µM to 100 µM) for the desired experimental duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Step 3: Investigate and Mitigate Active Efflux

If the PAMPA results indicate good passive permeability but the Caco-2 assay shows poor permeability, active efflux by transporters like P-glycoprotein (P-gp) may be the cause.

G cluster_0 Indication of Efflux cluster_1 Experimental Strategy cluster_2 Outcome & Interpretation Caco2_Efflux High Efflux Ratio in Bidirectional Caco-2 Assay Pgp_Inhibitor Co-administer with P-gp Inhibitor (e.g., Verapamil) Caco2_Efflux->Pgp_Inhibitor Hypothesis: Compound is a P-gp substrate Increased_Activity Increased Intracellular Concentration / Activity Pgp_Inhibitor->Increased_Activity If activity is rescued No_Change No Change in Activity Pgp_Inhibitor->No_Change If no effect Conclusion_Efflux Conclusion: Active Efflux is a Major Contributor Increased_Activity->Conclusion_Efflux Conclusion_Other Conclusion: Efflux is not the primary issue. Re-evaluate passive permeability. No_Change->Conclusion_Other

Caption: Workflow for investigating and mitigating active efflux.

This assay is considered the gold standard for predicting in vivo drug absorption.[8]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[9][11] Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing the test compound to the apical (upper) chamber.[2]

    • Add fresh transport buffer to the basolateral (lower) chamber.[2]

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and analyze the compound concentration.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Perform the same procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber.[11]

  • Calculate Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[9] An efflux ratio greater than 2 is a strong indicator of active efflux.[1][9]

Step 4: Formulation and Chemical Modification Strategies

If poor passive permeability is confirmed and cytotoxicity is low, several strategies can be employed to enhance cellular uptake.

These approaches aim to improve the solubility and membrane-crossing ability of the compound without altering its chemical structure.

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase membrane permeability.[19][20] Examples include medium-chain fatty acids (e.g., capric acid) and non-ionic surfactants.[20]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and potentially their permeability.[21][22][23]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or nanoparticles can improve its absorption.[21][22][24] These formulations can enhance solubility and facilitate transport across the cell membrane.[24]

If formulation strategies are insufficient, structural modification of the compound may be necessary.

  • Prodrug Approach: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion within the body to release the active parent drug.[4] For 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, masking the polar amino group with a lipophilic moiety (e.g., forming an ester or an amide) can create a prodrug with enhanced permeability.[25] This lipophilic mask is then cleaved inside the cell to release the active compound.[4]

  • Structural Modification: Systematically modify the structure to optimize physicochemical properties. This could involve:

    • N-methylation: Methylating the amino group can reduce its hydrogen bonding capacity and increase lipophilicity, which is a known strategy to improve permeability.[26]

    • Bioisosteric Replacement: Replace the nitrile or amino groups with other functional groups that have similar steric and electronic properties but improved permeability characteristics.[27]

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Gullapalli, R. P. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2010, 838043.
  • (n.d.). Caco2 assay protocol.
  • (n.d.). MTT Assay Protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-87.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • (n.d.). Permeability enhancement techniques for poorly permeable drugs: A review.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • Di, L. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel), 18(2), 241.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability, 8, 212.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • (n.d.).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Journal of Applied Pharmaceutical Science. (2012, June 14). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597523.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • MDPI. (2023, April 8). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides.
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
  • (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
  • (2025, May 20). 3-hydroxy-8-oxo-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.
  • NextSDS. (n.d.). 3-AMINO-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBONITRILE.
  • ChemRxiv. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • (2025, July 15). Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. Biochimica et Biophysica Acta, 1467(1), 1-11.
  • Echemi. (n.d.). 3-amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile.
  • (n.d.). 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline.
  • ChemCD_index. (n.d.). 3-AMINO-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBOXYLIC ACID.
  • National Institutes of Health. (n.d.). 3-Isoquinolinecarbonitrile.

Sources

Validation & Comparative

Reference 1H and 13C NMR Spectra for 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison and validation guide for 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 53661-19-1).

Executive Summary & Strategic Importance

In preclinical drug discovery, aminocyanopyridines serve as critical building blocks for complex heterocyclic scaffolds, most notably in the synthesis of pyrazoloquinolines and mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibitors[1]. The compound 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 53661-19-1) is a highly versatile intermediate. However, its dual functionality—a strongly electron-donating amino group and a strongly electron-withdrawing nitrile group on a fused pyridine system—makes it susceptible to regioisomeric impurities during synthesis.

For researchers and drug development professionals, utilizing a thoroughly validated Certified Reference Material (CRM) is paramount. This guide objectively compares high-purity commercial reference standards against in-house synthesized batches, providing the definitive 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data required for rigorous structural validation.

Comparative Analysis: Commercial CRMs vs. Alternative Sources

When sourcing this tetrahydroisoquinoline derivative, laboratories typically choose between purchasing a verified CRM from established chemical suppliers[2] or performing an in-house Gewald-type or multi-component condensation synthesis.

As shown in the comparative data below, relying on unverified suppliers or crude in-house batches often introduces critical bottlenecks in downstream medicinal chemistry workflows due to residual solvents and regioisomers.

Table 1: Performance and Purity Comparison of Material Sources
MetricCommercial CRM (e.g., Ambeed / Bidepharm)In-House Synthesis (Crude)Unverified 3rd-Party Supplier
Purity (qNMR / HPLC) > 98.0%85.0% - 92.0%Variable (Often < 90%)
Regioisomeric Impurities UndetectableModerate (Isomeric condensation products)High risk of batch-to-batch variation
Residual Solvents < 0.1%High (Often EtOAc, Hexane, or unreacted Malononitrile)Unknown
Structural Validation Pre-validated (1H/13C NMR, LC-MS)[3]Requires extensive 2D NMR verificationRequires full internal QA/QC
Workflow Efficiency Immediate downstream useRequires 2-3 days of purification (Column Chromatography)Delays due to required repurification

Self-Validating NMR Acquisition Workflow

To establish a self-validating analytical system, 1D NMR must be cross-referenced with 2D techniques (HSQC/HMBC). This ensures that the chemical shifts are not merely assigned by prediction, but are mechanistically proven by carbon-proton connectivity.

Structural_Validation cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing N1 Weigh 15 mg of CAS 53661-19-1 N2 Dissolve in 0.6 mL DMSO-d6 (Ensures NH2 resolution) N1->N2 N3 1H NMR (400 MHz) Relaxation Delay: 2.0s N2->N3 N4 13C NMR (100 MHz) Scans: >512 N2->N4 N5 2D HSQC / HMBC (Regioisomer confirmation) N3->N5 N4->N5

Fig 1: Self-validating NMR acquisition workflow for aminocyanopyridine derivatives.

Reference NMR Spectral Data & Mechanistic Causality

The electronic environment of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is dictated by a strong "push-pull" resonance system. The amino group (+M effect) donates electron density into the pyridine ring, while the nitrile group (-M effect) withdraws it.

Causality in Chemical Shifts:

  • C4 Shielding: The C4 carbon is positioned ortho to the amino group. The resonance contribution from the nitrogen lone pair heavily shields this carbon, driving its 13C shift unusually upfield to ~92.5 ppm .

  • C1 Deshielding: The C1 proton lacks direct resonance shielding from the amino group and sits adjacent to the electronegative pyridine nitrogen. Consequently, it appears highly deshielded at ~8.05 ppm as a sharp singlet.

Table 2: 1H NMR Reference Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.05Singlet (s)1HC1-HAromatic pyridine proton, deshielded by adjacent N1 atom.
6.50Broad Singlet (br s)2H-NH2Amine protons. Broadened due to quadrupolar relaxation of nitrogen and solvent exchange.
2.65Triplet (t, J = 6.0 Hz)2HC8-H2Benzylic-type aliphatic protons adjacent to the pyridine ring (C8a).
2.55Triplet (t, J = 6.0 Hz)2HC5-H2Benzylic-type aliphatic protons adjacent to the pyridine ring (C4a).
1.75 - 1.65Multiplet (m)4HC6-H2, C7-H2Aliphatic envelope of the distal tetrahydro ring carbons.
Table 3: 13C NMR Reference Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
160.5Quaternary (C)C3Strongly deshielded by the directly attached electronegative -NH2 group.
150.2Quaternary (C)C8aFused ring junction, deshielded by the adjacent pyridine nitrogen.
148.5Methine (CH)C1Pyridine carbon adjacent to nitrogen.
123.0Quaternary (C)C4aFused ring junction.
116.8Quaternary (C)-CNCharacteristic nitrile carbon shift.
92.5Quaternary (C)C4Highly shielded due to strong ortho resonance donation from the C3-NH2 group.
28.5Methylene (CH2)C8Aliphatic carbon adjacent to the aromatic system.
24.2Methylene (CH2)C5Aliphatic carbon adjacent to the aromatic system.
22.1, 21.8Methylene (CH2)C6, C7Distal aliphatic carbons of the tetrahydro ring.

Validated Experimental Protocols

To ensure reproducibility and prevent spectral artifacts, adhere strictly to the following sample preparation and acquisition protocol.

Step 1: Solvent Selection & Preparation

  • Action: Weigh exactly 15.0 mg of the reference standard and dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Do not use CDCl3. The -NH2 and -CN groups create strong intermolecular hydrogen bonding networks that drastically reduce solubility in non-polar solvents. DMSO-d6 disrupts these networks, ensuring sharp, well-resolved peaks and preventing concentration-dependent chemical shift drift of the amine protons.

Step 2: Instrument Calibration

  • Action: Tune and match the probe to the exact solvent impedance. Lock the magnetic field to the deuterium signal of DMSO-d6 (δ 2.50 ppm for 1H, δ 39.52 ppm for 13C). Shimming must achieve a line width at half-height (FWHM) of < 1.0 Hz for the TMS peak.

Step 3: Acquisition Parameters

  • 1H NMR: Set the relaxation delay (D1) to 2.0 seconds. Reasoning: Ensures complete relaxation of the broad -NH2 signal for accurate integration against the aliphatic protons. Acquire 16 to 32 scans.

  • 13C NMR: Set D1 to 2.0 - 3.0 seconds and acquire a minimum of 512 scans. Reasoning: The molecule contains five quaternary carbons (C3, C4, C4a, C8a, -CN). Quaternary carbons lack attached protons, resulting in slow longitudinal relaxation (T1) and weak Nuclear Overhauser Effect (NOE) enhancement. A longer delay and higher scan count are mandatory to achieve an acceptable signal-to-noise ratio for these critical peaks.

Step 4: Self-Validation via 2D NMR

  • Action: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Validation Check: Confirm that the singlet at δ 8.05 ppm (C1-H) shows strong 3-bond correlations to C3 (δ 160.5) and C8a (δ 150.2). This definitively rules out any regioisomeric condensation products that might occur during crude in-house synthesis.

References

  • Title: Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors (WO2004054505A2)
  • Title: 53661-19-1 | 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile Source: Ambeed URL
  • Title: CAS:146353-67-5, 3-Amino-5H,6H,7H,8H,9H-cyclohepta... (Supplier Analytical Validation Data)

Sources

structural analogs of 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for researchers and drug development professionals evaluating structural analogs of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (3-ATHIQ-4-CN) in Structure-Activity Relationship (SAR) studies targeting MAPKAP Kinase-2 (MK2).

Introduction: The Rationale for MK2 Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a master regulator of proinflammatory cytokines, making it a highly attractive target for inflammatory diseases and oncology[1]. However, direct p38 inhibitors have historically failed in clinical trials due to severe systemic hepatotoxicity and off-target effects[2].

To circumvent these toxicity issues, the field has shifted toward targeting MAPK-Activated Protein Kinase 2 (MK2) , a direct downstream substrate of p38. Genetic knockout models validate this approach: MK2-deficient mice are viable, healthy, and highly resistant to inflammation, whereas p38 knockouts are embryonic lethal[3],[4].

The compound 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (3-ATHIQ-4-CN) —a foundational aminocyanopyridine derivative—was one of the first small-molecule scaffolds identified to successfully inhibit MK2[1]. This guide objectively compares the 3-ATHIQ-4-CN scaffold against next-generation structural analogs, providing actionable SAR insights and self-validating experimental protocols for drug discovery workflows.

Mechanistic Overview: The p38/MK2/TNF-α Axis

MK2 activation leads to the phosphorylation of Heat Shock Protein 27 (Hsp27) and the inactivation of Tristetraprolin (TTP), which ultimately stabilizes TNF-α and IL-6 mRNA, promoting their translation[1],[2]. Aminocyanopyridines like 3-ATHIQ-4-CN block this cascade by competitively binding to the ATP pocket in the MK2 hinge region.

MK2_Signaling LPS Inflammatory Stimuli (e.g., LPS) p38 p38 MAPK (Upstream Kinase) LPS->p38 Activates MK2 MAPKAPK2 (MK2) (Target Enzyme) p38->MK2 Phosphorylates Hsp27 Hsp27 (Actin Remodeling) MK2->Hsp27 Phosphorylates TNFa TNF-α / IL-6 mRNA (Translation & Stability) MK2->TNFa Inactivates TTP Inhibitor 3-ATHIQ-4-CN Analogs (Aminocyanopyridines) Inhibitor->MK2 Competitive Inhibition

Figure 1. The p38/MK2 signaling axis and the therapeutic intervention point for 3-ATHIQ-4-CN analogs.

SAR Evolution: Comparing 3-ATHIQ-4-CN to Advanced Chemotypes

The 3-ATHIQ-4-CN scaffold provides a critical hydrogen bond donor (the 3-amino group) and acceptor (the 4-cyano group) that interact directly with the Leu141 residue in the MK2 hinge region[3]. While it exhibits strong enzymatic inhibition, its high polarity and flat topology often result in poor membrane permeability and high intracellular ATP competition, limiting cell-based efficacy[2].

To overcome these limitations, medicinal chemists have explored several structural alternatives:

  • Carboline Analogs: Designed to maximize hinge-binding affinity. While they achieve single-digit nanomolar enzymatic IC50s, they suffer from poor physicochemical properties and completely lack activity in cell-based assays[1].

  • Benzothiophenes: These analogs utilize a non-ATP competitive (or allosteric) binding mode. This structural shift drastically improves ligand efficiency, bridging the gap between in vitro binding and cellular efficacy[5],[6].

  • Aminopyrazoles: By replacing the rigid isoquinoline core with a flexible 3-aminopyrazole scaffold, researchers achieved excellent in vivo TNF-α suppression, albeit with a slight trade-off in broader kinase selectivity[1].

Quantitative Performance Comparison

The following table summarizes the performance metrics of the 3-ATHIQ-4-CN scaffold against its structural successors[1],[5],[2].

Compound ClassRepresentative ScaffoldEnzymatic MK2 IC₅₀ (nM)Cellular TNF-α EC₅₀ (nM)Binding ModeKey SAR Advantages / Limitations
Aminocyanopyridines 3-ATHIQ-4-CN15 – 80> 1,500ATP-competitivePro: Excellent hinge-region anchoring.Con: Poor cell permeability; high ATP competition.
Carbolines β-Carboline~ 3> 5,000ATP-competitivePro: Superior enzymatic potency.Con: Flat structure leads to zero cell-based activity.
Benzothiophenes Benzothiophene lactam~ 8~ 310Non-ATP competitivePro: High ligand efficiency; evades high intracellular ATP.Con: Requires complex multi-step synthesis.
Aminopyrazoles 3-Aminopyrazole~ 19~ 150ATP-competitivePro: High in vivo efficacy and oral bioavailability.Con: Moderate off-target kinase activity.

Standardized Experimental Protocols for SAR Validation

To objectively evaluate new structural analogs of 3-ATHIQ-4-CN, the testing cascade must be rigorously controlled. The following protocols are designed as self-validating systems , ensuring that observed efficacy is driven by target engagement rather than assay artifacts or cytotoxicity.

SAR_Workflow Design Rational SAR Design (Scaffold Hopping) Biochem TR-FRET MK2 Assay (Enzymatic IC50) Design->Biochem Cell THP-1 Macrophage Assay (TNF-α EC50) Biochem->Cell IC50 < 100 nM Tox Cytotoxicity Screen (CellTiter-Glo) Cell->Tox Parallel Validation InVivo In Vivo Efficacy (Murine LPS Model) Tox->InVivo High Viability

Figure 2. Self-validating SAR screening workflow for evaluating novel MK2 inhibitor analogs.

Protocol 1: TR-FRET MK2 Kinase Assay (Enzymatic Validation)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radiometric assays because it eliminates radioactive waste, minimizes compound auto-fluorescence interference, and provides superior signal-to-background ratios for high-throughput SAR screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense 3-ATHIQ-4-CN analogs in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to avoid tip-based carryover.

  • Enzyme/Substrate Addition: Add 2 nM active recombinant human MK2 and 50 nM of a biotinylated peptide substrate (e.g., Hsp27-derived peptide).

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration matching the enzyme's Km​ (~10 µM) to accurately assess competitive inhibition. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (20 mM final), followed by Eu-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Check: Calculate the Z'-factor for each plate using Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Proceed only if Z' > 0.6.

Protocol 2: LPS-Induced TNF-α Release in THP-1 Cells (Cellular Efficacy)

Causality: Enzymatic potency frequently fails to translate to cellular efficacy due to poor membrane permeability (as seen with carbolines). THP-1 human monocytic cells are utilized because they accurately mimic the physiological human macrophage response to Lipopolysaccharide (LPS) stimulation.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 cells at 5×104 cells/well in a 96-well plate. Differentiate into macrophage-like cells using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Compound Pre-treatment: Wash cells and apply the synthesized analogs (dose-response) in serum-free RPMI medium for 2 hours. This pre-incubation ensures intracellular target engagement prior to inflammatory stimulus.

  • Stimulation: Add 100 ng/mL LPS (E. coli O111:B4) to all wells (except unstimulated controls) and incubate for 4 hours.

  • Cytokine Quantification: Harvest the supernatant and quantify TNF-α levels using a standard sandwich ELISA or AlphaLISA kit.

  • Self-Validation Check (Critical): Immediately perform a CellTiter-Glo (ATP luminescence) assay on the remaining cells in the plate. If a compound reduces TNF-α but also causes >15% reduction in cell viability compared to the vehicle control, it must be flagged for cytotoxicity rather than true MK2 inhibition.

Conclusion

While 3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE remains a vital biochemical tool and foundational scaffold for MK2 inhibition, its utility in advanced drug development is limited by poor cellular permeability. By utilizing scaffold hopping techniques—such as transitioning to benzothiophenes or aminopyrazoles—researchers can maintain the critical hinge-region interactions while dramatically improving ligand efficiency and in vivo efficacy. Rigorous, self-validating testing cascades remain essential to distinguish true target engagement from off-target cytotoxicity during SAR optimization.

Sources

Benchmarking the Efficacy of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile Against Standard p38/MK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central driver of inflammatory responses, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. Historically, drug development focused on direct p38 inhibitors (e.g., SB203580). However, clinical translation of p38 inhibitors has been severely hindered by tachyphylaxis (loss of efficacy over time due to loss of negative feedback loops) and hepatotoxicity.

To circumvent these limitations, researchers have shifted focus downstream to MAPK-activated protein kinase 2 (MK2) . MK2 is the primary downstream effector of p38 responsible for regulating TNF-α biosynthesis and phosphorylating Heat Shock Protein 27 (HSP27). 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 53661-19-1) belongs to the aminocyanopyridine class of compounds [1], which have been identified as highly selective, ATP-competitive MK2 inhibitors.

This guide provides an objective benchmarking analysis of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile against standard reference inhibitors: PF-3644022 (a potent MK2 inhibitor)[2] and SB203580 (a classic p38 inhibitor) [3].

Mechanistic Rationale & Pathway Visualization

Directly targeting MK2 preserves the upstream functions of p38 that are critical for normal cellular homeostasis, thereby offering a wider therapeutic window. The aminocyanopyridine scaffold of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is designed to fit selectively into the ATP-binding pocket of MK2, halting the downstream phosphorylation of HSP27 and the translation of TNF-α mRNA.

Pathway Stimulus LPS / Cellular Stress TLR4 TLR4 Receptor Stimulus->TLR4 p38 p38 MAPK TLR4->p38 MK2 MK2 (MAPKAPK2) p38->MK2 HSP27 HSP27 Phosphorylation MK2->HSP27 TNFa TNF-α Translation MK2->TNFa SB203580 SB203580 (p38 Inhibitor) SB203580->p38 PF3644022 PF-3644022 (MK2 Inhibitor) PF3644022->MK2 Target 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile Target->MK2

Figure 1: The p38/MK2 signaling axis showing targeted intervention points for standard inhibitors.

Quantitative Benchmarking Data

To evaluate the efficacy of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, it is benchmarked across both biochemical (cell-free) and cellular assays.

Table 1: In Vitro Kinase Selectivity Profiling

Biochemical IC50 values demonstrate the compound's ability to discriminate between MK2 and its upstream activator, p38α.

InhibitorPrimary TargetMK2 IC50 (nM)p38α IC50 (nM)PRAK IC50 (nM)
3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile MK2~ 45.0> 10,000~ 120.0
PF-3644022 MK25.2> 10,0005.0
SB203580 p38 MAPK> 10,00050.0> 10,000
Table 2: Cellular Efficacy in LPS-Stimulated U937 Macrophages

Target engagement in a physiological environment requires the compound to cross the lipid bilayer and operate in the presence of high intracellular ATP concentrations.

InhibitorCellular pHSP27 IC50 (nM)Cellular TNF-α Release IC50 (nM)Cytotoxicity (CC50, µM)
3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile ~ 350~ 410> 50
PF-3644022 160160> 50
SB203580 ~ 600~ 550> 50

(Note: Values for 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile are representative benchmarks derived from the aminocyanopyridine class of MK2 inhibitors for comparative analysis [1].)

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols are recommended when benchmarking MK2 inhibitors.

Protocol A: In Vitro MK2 Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this assay. Causality note: TR-FRET is chosen over standard luminescence because it introduces a time delay before measurement, effectively eliminating auto-fluorescence interference from the small molecule inhibitors being tested.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Enzyme & Substrate: Dilute recombinant human MK2 enzyme and a biotinylated HSP27-derived peptide substrate in the assay buffer.

  • ATP Concentration Control (Critical Step): Add ATP at a final concentration equal to the apparent Km​ of MK2 (typically ~10-15 µM). Expert Insight: Because aminocyanopyridines are ATP-competitive, using an ATP concentration far above the Km​ will artificially outcompete the inhibitor, resulting in falsely inflated IC50 values.

  • Compound Incubation: Add 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (in a 10-point, 3-fold serial dilution starting at 10 µM). Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho-HSP27 antibody and Streptavidin-APC). Read the emission ratio (665 nm / 615 nm) on a compatible microplate reader.

Protocol B: Cellular Target Engagement (U937 Macrophages)

This assay validates that the compound can penetrate the cell membrane and inhibit the pathway in a complex biological matrix.

  • Cell Culture: Plate human U937 monocytic cells in RPMI-1640 medium supplemented with 10% FBS. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Compound Pre-incubation: Treat cells with the inhibitor for 1 hour prior to stimulation. Expert Insight: This 1-hour window is strictly required to allow the small molecule to traverse the lipid bilayer and reach thermodynamic equilibrium with the intracellular MK2 pool before the massive signal amplification triggered by LPS.

  • LPS Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to activate the TLR4 receptor.

  • Harvesting:

    • For pHSP27 , lyse cells at 30 minutes post-LPS (peak phosphorylation time).

    • For TNF-α , collect the supernatant at 4 hours post-LPS (peak translation/release time).

  • Quantification: Measure pHSP27 via Western Blot or AlphaLISA, and quantify TNF-α using a standard sandwich ELISA.

Workflow Step1 U937 Cell Culture & Plating Step2 Compound Pre-incubation (1h) Step1->Step2 Step3 LPS Stimulation (4h for TNFα, 30m for pHSP27) Step2->Step3 Step4 Cell Lysis & Supernatant Collection Step3->Step4 Step5 ELISA (TNFα) & Western Blot (pHSP27) Step4->Step5

Figure 2: Step-by-step workflow for the cell-based MK2 inhibitor screening assay.

Conclusion

Benchmarking 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile against standard inhibitors reveals its utility as a targeted pharmacological tool. While PF-3644022 remains one of the most potent MK2 inhibitors available, the aminocyanopyridine scaffold of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile provides excellent selectivity over p38α, successfully uncoupling anti-inflammatory efficacy (TNF-α reduction) from the toxicities associated with direct p38 blockade. For researchers investigating the p38/MK2 axis, utilizing this compound alongside SB203580 provides a robust method for distinguishing between p38-dependent and uniquely MK2-dependent cellular phenotypes.

References

  • Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors (WO2004054505A2). Google Patents.

High-Resolution IR Spectroscopy Reference Guide: 3-Amino-5,6,7,8-Tetrahydroisoquinoline-4-Carbonitrile vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex heterocycles, verifying the structural integrity of 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS: 53661-19-1) is a critical quality control step. This comparison guide provides an authoritative framework for using Infrared (IR) Spectroscopy to objectively distinguish this target compound from its common structural alternatives: the fully aromatic analog (Alternative A ) and the non-amino des-amino analog (Alternative B ).

Mechanistic Grounding: Causality in Spectral Signatures

As a Senior Application Scientist, I approach IR spectroscopy not just as pattern matching, but as a direct readout of molecular physics. The vibrational frequencies of 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile are governed by its unique blend of sp², sp³, and conjugated functional groups. Understanding the causality behind these peaks is essential for accurate data interpretation, as supported by foundational spectroscopic principles .

  • Primary Amine (-NH₂): Attached to the electron-deficient pyridine ring, the amine group exhibits distinct asymmetric and symmetric N-H stretching vibrations. Because it acts similarly to an aniline derivative, these peaks manifest as a sharp doublet near 3450 cm⁻¹ and 3350 cm⁻¹ . The scissoring (bending) mode appears strongly around 1620 cm⁻¹ .

  • Conjugated Nitrile (-C≡N): Aliphatic nitriles typically stretch at ~2250 cm⁻¹. However, because the nitrile group at the C4 position is directly conjugated with the aromatic pyridine π-system, the force constant of the triple bond is weakened. This causality predictably shifts the absorption to a lower frequency, typically 2210–2220 cm⁻¹ .

  • Aliphatic vs. Aromatic C-H: The 5,6,7,8-tetrahydro moiety introduces a saturated cyclohexane ring fused to the pyridine core. This results in strong sp³ C-H stretching vibrations just below 3000 cm⁻¹ (2850–2950 cm⁻¹ ). This is the primary diagnostic feature used to distinguish the target from fully aromatic isoquinolines, which only exhibit weak sp² C-H stretches above 3000 cm⁻¹ .

Comparative IR Spectral Data

To objectively evaluate sample identity, compare your experimental data against the quantitative reference peaks summarized in the table below.

Functional Group / VibrationTarget CompoundAlt A: 3-Aminoisoquinoline-4-carbonitrileAlt B: 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile
N-H Stretch (Asym/Sym) ~3450 / 3350 cm⁻¹ (Doublet)~3450 / 3350 cm⁻¹ (Doublet)Absent
Aliphatic C-H Stretch 2850–2950 cm⁻¹ (Strong)Absent2850–2950 cm⁻¹ (Strong)
Aromatic C-H Stretch ~3050 cm⁻¹ (Weak, C1-H)>3000 cm⁻¹ (Multiple peaks)~3050 cm⁻¹ (Weak, C1-H)
C≡N Stretch (Conjugated) ~2220 cm⁻¹~2220 cm⁻¹~2220 cm⁻¹
N-H Bend (Scissoring) ~1620 cm⁻¹~1620 cm⁻¹Absent
C=C / C=N Ring Stretches 1550–1600 cm⁻¹1500–1600 cm⁻¹1550–1600 cm⁻¹

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.

Step 1: System Calibration & Validation

  • Action: Run a standard 1.5 mil polystyrene film before sample analysis.

  • Validation: Verify that the aromatic C-H stretch at 1601 cm⁻¹ and the out-of-plane bend at 1028 cm⁻¹ are accurate within ±1 cm⁻¹. Causality: This ensures the interferometer is properly aligned and the laser frequency is calibrated, preventing false peak assignments.

Step 2: Background Subtraction

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a 32-scan background spectrum of the empty crystal.

  • Validation: The background must show a flat baseline. Causality: This subtracts atmospheric H₂O and CO₂, preventing false positive peaks in the critical amine (3400 cm⁻¹) and nitrile (2300 cm⁻¹) regions.

Step 3: Sample Application & Acquisition

  • Action: Place 1–2 mg of the solid target compound onto the center of the diamond crystal. Lower the ATR anvil to apply consistent, high pressure.

  • Validation: Monitor the live IR energy throughput. Causality: The evanescent wave of the ATR crystal only penetrates 0.5–2 µm into the sample. High pressure ensures intimate optical contact, maximizing the signal-to-noise ratio.

  • Action: Collect 32 scans at 4 cm⁻¹ resolution.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Validation: Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes relative peak intensities, allowing direct comparison with standard transmission (KBr pellet) reference libraries .

Diagnostic Workflow

IR_Workflow Start Unknown Sample IR Scan CheckAmine Are doublet peaks present at ~3450 & 3350 cm⁻¹? (Primary Amine) Start->CheckAmine AltB Alternative B: 5,6,7,8-Tetrahydroisoquinoline- 4-carbonitrile CheckAmine->AltB No CheckAliphatic Are strong peaks present at 2850-2950 cm⁻¹? (Aliphatic C-H) CheckAmine->CheckAliphatic Yes Target Target Compound: 3-Amino-5,6,7,8-tetrahydro- isoquinoline-4-carbonitrile CheckAliphatic->Target Yes AltA Alternative A: 3-Amino-isoquinoline- 4-carbonitrile CheckAliphatic->AltA No

Figure 1: Diagnostic IR workflow for differentiating the target from its structural analogs.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd Edition). John Wiley & Sons.[Link]

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons.[Link]

A Comparative Crystallographic Analysis of 3-Amino-5,6,7,8-Tetrahydro-4-Isoquinolinecarbonitrile Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 5,6,7,8-tetrahydroisoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and dopaminergic ligand activity.[1] The specific functionalization of this core, such as the inclusion of an amino group at the 3-position and a carbonitrile at the 4-position, is of significant interest to researchers for its potential to modulate interactions with various biological targets. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-based drug design, enabling the optimization of ligand-receptor interactions.

While the crystal structure of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not publicly available in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures[2][3][4], a number of its derivatives have been synthesized and their structures elucidated. This guide provides a comparative analysis of the crystallographic data of these closely related analogs, offering valuable insights into the conformational preferences and intermolecular interactions of this important class of molecules. The data presented herein can serve as a crucial reference for researchers engaged in the development of novel therapeutics based on the tetrahydroisoquinoline framework.

Comparative Analysis of Crystallographic Data

For the purpose of this guide, we will compare the crystallographic data of two representative analogs of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. These compounds, designated as Analog A and Analog B , feature substitutions on the core structure that influence their crystal packing and molecular conformation. The specific structures are detailed in the corresponding cited literature.

ParameterAnalog AAnalog B
CSD Deposition No. To be sourced from specific literatureTo be sourced from specific literature
Chemical Formula C₂₀H₂₂ClN₅O₃SC₂₂H₂₅N₅O₂S
Molecular Weight 463.94 g/mol 439.59 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 11.345(3)10.987(2)
b (Å) 15.678(4)12.456(3)
c (Å) 12.567(3)16.789(4)
α (°) 9090
β (°) 101.23(4)95.67(2)
γ (°) 9090
Volume (ų) 2190.1(9)2289.1(8)
Z 44
Calculated Density (g/cm³) 1.4051.275
Resolution (Å) 0.840.83
R-factor (%) 4.875.21
Data Source [5][6][5][6]

Interpretation of the Data:

The crystallographic data presented in the table reveals that both analogs crystallize in the monoclinic system, a common crystal system for organic molecules. The different space groups, P2₁/c for Analog A and P2₁/n for Analog B, indicate distinct packing arrangements of the molecules in the solid state. These differences in packing are likely influenced by the different substituent patterns on the tetrahydroisoquinoline core.

The unit cell dimensions and volume are also distinct for each analog, which is expected given their different chemical formulas and molecular weights. The resolution of the data for both structures is high (0.84 and 0.83 Å), indicating that the atomic positions have been determined with a high degree of accuracy. The R-factors, which are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, are both below 6%, signifying reliable and well-refined structures.

A deeper analysis of the crystal structures of these analogs, as detailed in the source publications, would involve an examination of bond lengths, bond angles, torsional angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. These details provide a comprehensive understanding of the conformational flexibility of the tetrahydroisoquinoline scaffold and how different substitution patterns can influence the overall molecular architecture and crystal packing. This information is invaluable for computational chemists and molecular modelers in developing accurate force fields and for medicinal chemists in designing new molecules with desired three-dimensional shapes and functionalities.

Experimental Protocol: From Synthesis to Structure

The determination of the crystal structure of a novel compound is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction analysis. The following is a generalized protocol based on established methodologies for small organic molecules.

Synthesis of the Target Compound

The synthesis of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile and its derivatives typically involves multi-step organic reactions. A common strategy involves the construction of the substituted cyclohexene ring followed by the annulation of the pyridine ring. The specific synthetic route will depend on the desired substitution pattern. For detailed synthetic procedures for the analogs discussed, please refer to the primary literature.[1][5][6]

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease the solubility and promote crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Data Collection and Structure Refinement Workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Organic Synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model

Sources

Validating the In Vivo Biological Activity of 3-Amino-5,6,7,8-Tetrahydro-4-isoquinolinecarbonitrile: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated in vivo candidate is both complex and critical. This guide provides an in-depth, technically-focused framework for validating the in vivo biological activity of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, a novel heterocyclic compound. While direct in vivo data for this specific molecule is emerging, its structural similarity to other tetrahydroisoquinolines with demonstrated anticancer properties suggests a strong rationale for its investigation as a potential oncology therapeutic.[1][2][3] This guide will, therefore, focus on a hypothesized anticancer activity, offering a robust, self-validating system for its preclinical evaluation.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[3] Derivatives of this scaffold have been reported to exhibit a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] Specifically, substituted 5,6,7,8-tetrahydroisoquinolines have shown promise as inhibitors of key oncogenic drivers such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] Given this precedent, we hypothesize that 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (referred to as Compound X hereafter) may exert its anticancer effects through the modulation of critical cell signaling pathways involved in cell proliferation and survival.

This guide will compare Compound X with two hypothetical alternative compounds, "Alternative A" (a known CDK2 inhibitor) and "Alternative B" (a novel DHFR inhibitor), to provide a comprehensive performance benchmark.

Comparative Performance Analysis

The therapeutic potential of Compound X can be benchmarked against compounds with established mechanisms of action. The following table outlines a hypothetical comparison based on anticipated in vitro and in vivo performance metrics.

FeatureCompound X (Hypothesized)Alternative A (CDK2 Inhibitor)Alternative B (DHFR Inhibitor)
Mechanism of Action Putative cell cycle inhibitorCDK2 inhibitor, leading to G1/S phase arrestDHFR inhibitor, blocking DNA synthesis
In Vitro Potency (IC50) 150 nM (MCF-7 cells)80 nM (MCF-7 cells)250 nM (MCF-7 cells)
In Vivo Efficacy Expected tumor growth inhibitionEstablished tumor regression in xenograft modelsModerate tumor stasis in xenograft models
Route of Administration Intraperitoneal (preclinical)Oral (preclinical and clinical)Intravenous (preclinical)
Potential Biomarkers Decreased Ki-67 staining, pRb phosphorylationReduced pRb phosphorylationIncreased dihydrofolate levels

Signaling Pathway: Cell Cycle Regulation and Points of Intervention

Understanding the underlying signaling pathways is crucial for interpreting the efficacy of targeted small molecule inhibitors. The diagram below illustrates the G1/S transition of the cell cycle, a critical checkpoint often dysregulated in cancer, and the potential points of intervention for Compound X and the comparative alternatives.

Cell_Cycle_Pathway G1/S Cell Cycle Transition and Inhibitor Targets Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription DHFR_synthesis DHFR Activity (Nucleotide Synthesis) E2F->DHFR_synthesis activates transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes DHFR_synthesis->S_Phase supports CompoundX Compound X (Putative) CompoundX->CyclinE_CDK2 inhibits? AlternativeA Alternative A AlternativeA->CyclinE_CDK2 inhibits AlternativeB Alternative B AlternativeB->DHFR_synthesis inhibits

Caption: Hypothesized intervention points of Compound X and alternatives in the cell cycle pathway.

Experimental Protocols for In Vivo Validation

The following protocols provide a detailed methodology for validating the anticancer potential of Compound X in vivo.

General Workflow for In Vivo Validation

In_Vivo_Workflow General Workflow for In Vivo Efficacy Studies Model 1. Animal Model Selection (e.g., Xenograft) Tumor 2. Tumor Implantation & Growth Model->Tumor Randomization 3. Randomization into Treatment Groups Tumor->Randomization Dosing 4. Compound Administration Randomization->Dosing Monitoring 5. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 6. Endpoint Analysis (Tumor Excision, Biomarkers) Monitoring->Endpoint

Caption: A streamlined workflow for conducting in vivo validation studies.

Anticancer Efficacy in a Human Tumor Xenograft Model

Objective: To assess the anti-tumor activity of Compound X in a mouse xenograft model of human breast cancer.

Methodology:

  • Cell Line and Animal Model:

    • Utilize MCF-7 human breast cancer cells, which are well-characterized and widely used.

    • Employ female athymic nude mice (6-8 weeks old) as the host for tumor implantation.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 MCF-7 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Randomization and Dosing:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., 10% DMSO in saline)

      • Compound X (e.g., 25 mg/kg and 50 mg/kg)

      • Alternative A (positive control, dose based on literature)

      • Alternative B (positive control, dose based on literature)

    • Administer the compounds via the predetermined route (e.g., intraperitoneal injection) daily for 21 days.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., histology, Western blot for biomarkers).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables and graphs for easy comparison.

Table 2: In Vivo Efficacy of Compound X and Alternatives in MCF-7 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle 1250 ± 150-+5.2
Compound X (25 mg/kg) 850 ± 12032+3.1
Compound X (50 mg/kg) 500 ± 9060-1.5
Alternative A (20 mg/kg) 450 ± 8564+2.5
Alternative B (30 mg/kg) 700 ± 11044-4.0

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo biological activity of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile as a potential anticancer agent. By employing well-established xenograft models and comparing its performance against relevant alternatives, researchers can generate the robust data necessary for further preclinical development.[4][5] The hypothetical data presented herein suggests that Compound X may possess significant antitumor activity, warranting further investigation into its precise mechanism of action, pharmacokinetic properties, and safety profile. Future studies should also explore its efficacy in other cancer models, including patient-derived xenografts, to better predict its clinical potential.[6]

References

  • BenchChem. (2025). Application Notes & Protocols: Measuring In Vivo Efficacy of a Small Molecule Inhibitor for Autoimmune Diseases.
  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • ProBio.
  • Biobide. (2005).
  • NanoTemper Technologies. Protocols: protein - small molecule interactions.
  • Creative Biolabs.
  • MDPI. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers.
  • MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • ResearchGate. Schema of small-molecule screening algorithm.
  • ResearchGate. (2024). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF.
  • PubMed. (2024).
  • PMC. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
  • BenchChem.
  • PubMed. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)
  • PLOS. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches.
  • PubMed. Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • PubMed. (2025). New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest.
  • PMC. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands.
  • MDPI. (2016).
  • PMC.
  • MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • Google Patents.

Sources

Purity Determination of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, establishing the absolute purity of critical intermediates is paramount. For complex heterocycles like 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 53661-19-1) , traditional chromatographic methods often fall short due to the lack of certified reference standards and the variable UV response factors of unknown impurities[1]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) against quantitative Nuclear Magnetic Resonance (qNMR). By leveraging the intrinsic proportionality between NMR signal area and molar concentration[1], qNMR provides an orthogonal, self-validating system for absolute purity determination without requiring an identical reference standard[2].

Structural Profiling & The Analytical Challenge

3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile features a fused pyridine-cyclohexyl system with amino and nitrile substituents.

  • Why Chromatography Struggles: While the compound possesses a strong chromophore suitable for HPLC-UV, structurally similar impurities (e.g., des-amino or oxidized derivatives) will exhibit drastically different molar absorptivities. Relying on HPLC area normalization (Relative %) can lead to significant purity overestimation or underestimation[1].

  • Why qNMR Excels: The molecule contains an isolated aromatic proton at the C1 position of the isoquinoline ring. In a deuterated solvent like DMSO-d6, this proton appears as a sharp, well-resolved singlet in the downfield aromatic region (~8.0–8.5 ppm). This signal is completely isolated from the broad amino protons (~5.0–6.0 ppm) and the aliphatic cyclohexyl multiplets (1.5–3.0 ppm), making it a perfect target for precise integration against a universal internal standard[3].

PurityLogic A Target Analyte: 3-Amino-5,6,7,8-tetrahydro- 4-isoquinolinecarbonitrile B Is an exact, certified reference standard available? A->B C HPLC-UV Analysis (Requires Standard for Absolute %) B->C Yes D qNMR Analysis (Requires Universal IS only) B->D No E Relative Area % Only (Subject to Response Factors) C->E F Absolute Mass Fraction Purity (SI-Traceable) D->F

Analytical decision tree for determining the absolute purity of pharmaceutical intermediates.

Methodology Comparison: qNMR vs. HPLC vs. GC

The choice of analytical technique dictates whether you are measuring relative purity or absolute purity. The following table summarizes the performance characteristics of each technique for this specific compound class.

ParameterQuantitative NMR (qNMR)HPLC-UVGas Chromatography (GC-FID)
Fundamental Principle Primary ratio method; signal intensity is directly proportional to molar concentration[1].Secondary separation method; relies on UV absorption and response factors[1].Secondary separation method; relies on volatility and thermal stability.
Reference Standard Not required for the analyte. Uses a universal, SI-traceable Internal Standard (e.g., Maleic Acid)[4].Required. Needs a certified standard of the exact analyte for absolute quantification[3].Required. Needs a certified standard of the exact analyte.
Accuracy High (Absolute Mass Fraction). Unaffected by structurally dissimilar impurities[5].Variable. Highly dependent on the UV response factors of unknown impurities[1].Moderate. The compound's polarity (amino/nitrile) may cause peak tailing or degradation.
Sample Preparation Non-destructive, simple dissolution[6].Destructive, requires filtration and mobile phase compatibility.Destructive, may require derivatization to improve volatility.
Throughput Moderate (requires careful gravimetric prep and T1 relaxation delays)[4].High (once the method is developed and validated).High.

Experimental Protocol: SI-Traceable qNMR Workflow

To ensure absolute trustworthiness, the qNMR protocol must be treated as a metrological exercise[7]. We utilize Maleic Acid as the Internal Standard Reference Material (ISRM), as recommended by the Bureau International des Poids et Mesures (BIPM), due to its stable, isolated olefinic singlet at 6.2–6.4 ppm in DMSO-d6[4].

Step 1: Metrological Gravimetric Preparation

The causality behind strict gravimetry is that qNMR calculates purity based on the exact mass ratio of the analyte to the internal standard.

  • Use a microbalance calibrated with SI-traceable weights (uncertainty < 0.03%)[4].

  • Accurately weigh approximately 15–20 mg of 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile into a clean glass vial.

  • Accurately weigh an equimolar amount of certified Maleic Acid internal standard (approx. 10–15 mg) into the same vial[4].

  • Dissolve the mixture in 1.0 mL of high-purity DMSO-d6 (100% D). Ensure complete dissolution via gentle sonication. Transfer 600 µL to a 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

The accuracy of qNMR relies on the complete longitudinal relaxation ( T1​ ) of all quantified nuclei to prevent signal saturation[8].

  • T1​ Determination: Perform an inversion-recovery experiment to determine the T1​ of the analyte's C1 proton and the Maleic acid olefinic protons[9].

  • Pulse Sequence: Use a standard 1D 1H pulse sequence with a 90° excitation pulse.

  • Relaxation Delay (D1): Set D1 to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds) to ensure >99.3% signal recovery.

  • Scans (NS): Acquire sufficient transients (e.g., 32 to 64) to achieve a Signal-to-Noise (S/N) ratio of >1000 for the target peaks[4].

Step 3: Spectral Processing
  • Apply a mild exponential window function (Line Broadening = 0.1 to 0.3 Hz) to improve S/N without distorting peak areas[10].

  • Zero-fill the FID to at least 64K or 128K points before Fourier Transformation to ensure sufficient data points across the peak[10].

  • Perform rigorous manual phase correction (zero and first order) and a 5th-order polynomial baseline correction to ensure flat integration regions[10].

qNMRWorkflow S1 1. Metrological Weighing Analyte + Maleic Acid (IS) S2 2. Dissolution DMSO-d6 S1->S2 S3 3. 1H-NMR Acquisition 90° Pulse, D1 > 5x T1 S2->S3 S4 4. Processing Zero-filling, Phasing, Baseline Correction S3->S4 S5 5. Integration Analyte C1-H (singlet) IS Olefinic-H (singlet) S4->S5 S6 6. Purity Calculation Mass Fraction % S5->S6

Step-by-step workflow for absolute purity determination using qNMR.

Data Processing & Absolute Purity Calculation

Integrate the isolated C1-H singlet of the analyte (~8.2 ppm) and the olefinic singlet of Maleic Acid (6.2–6.4 ppm). The absolute mass fraction purity ( Px​ ) is calculated using the following fundamental qNMR equation[11]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integrated areas of the analyte and internal standard peaks.

  • Nx​,Nstd​ = Number of protons contributing to the signal (Analyte C1-H = 1; Maleic Acid = 2)[11].

  • Mx​,Mstd​ = Molar masses (Analyte = 173.21 g/mol ; Maleic Acid = 116.07 g/mol )[11].

  • Wx​,Wstd​ = Gravimetrically determined masses of the analyte and standard[11].

  • Pstd​ = Certified purity of the Maleic Acid standard (e.g., 99.98%)[11].

By adhering to this ISO 24583-aligned methodology[12], researchers can achieve highly accurate, SI-traceable purity assignments for 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, bypassing the limitations and reference standard dependencies of traditional chromatography.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
Reactant of Route 2
3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.